4-Bromo-2-chlorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANWAMBKVZTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604397 | |
| Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-07-0 | |
| Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chlorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-chlorobenzotrifluoride
CAS Number: 467435-07-0
This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzotrifluoride, a key organofluorine building block for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, experimental protocols for its synthesis, and its application in cross-coupling reactions. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.
Physicochemical Properties
This compound is a colorless to almost colorless liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 467435-07-0 | [2] |
| Molecular Formula | C₇H₃BrClF₃ | [2][3] |
| Molecular Weight | 259.45 g/mol | [2] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 224.1±35.0 °C (Predicted) | [1] |
| Density | 1.76 g/cm³ | [1] |
| Refractive Index | 1.5040-1.5080 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the Sandmeyer-type reaction of 4-amino-2-chlorobenzotrifluoride. This method provides a reliable route to the desired product.
Experimental Protocol: Synthesis from 4-amino-2-chlorobenzotrifluoride
This protocol is adapted from established procedures for the synthesis of aryl halides from anilines.
Materials:
-
4-amino-2-chlorobenzotrifluoride
-
Acetonitrile (anhydrous)
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Dichloromethane (for purification)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-amino-2-chlorobenzotrifluoride (1.0 eq) in acetonitrile.
-
To this solution, add copper(II) bromide (1.0 eq) to form a heterogeneous mixture.
-
Heat the mixture to 45°C with vigorous stirring.
-
Slowly add a solution of tert-butyl nitrite (1.1 eq) in acetonitrile dropwise over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 45°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified directly by flash column chromatography on silica gel using dichloromethane as the eluent.
-
Concentrate the fractions containing the product under reduced pressure to yield 4-bromo-2-chloro-1-(trifluoromethyl)benzene as an oil.[1]
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are designed to selectively activate the more reactive carbon-bromine bond.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate (for workup)
-
Brine
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).
-
Add toluene and water (typically in a 10:1 ratio) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[4]
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of 4-Bromo-2-chlorobenzotrifluoride (CAS No. 467435-07-0). It is a halogenated aromatic compound recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring imparts unique reactivity and stability, making it a valuable building block in organic synthesis.[1] This guide presents its key physical data in a structured format, outlines general experimental protocols for property determination and synthesis, and includes workflow diagrams for clarity.
Physical and Chemical Properties
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 467435-07-0 | [2][4][5] |
| Molecular Formula | C₇H₃BrClF₃ | [2][4][5] |
| Molecular Weight | 259.45 g/mol | [2][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 224.1 °C (Predicted) | [6][7][8] |
| Density / Specific Gravity | 1.76 g/cm³ at 20°C | [2][3][7][9] |
| Refractive Index (n₂₀/D) | 1.51 | [2][3] |
| Flash Point | 89 °C | [3][6] |
| Purity | ≥ 98.0% (by GC) | [2][3] |
| Storage Temperature | Room Temperature (<15°C Recommended) | [3][7] |
Experimental Protocols
Detailed experimental procedures for the determination of physical properties for this specific compound are not widely published. However, standard laboratory methodologies are applicable.
Determination of Physical Properties
-
Boiling Point Determination: The boiling point can be determined using a distillation apparatus.[10][11] The liquid is heated in a flask with boiling chips, and the temperature at which the vapor pressure equals the atmospheric pressure, indicated by a stable temperature of condensation on a thermometer placed in the vapor path, is recorded as the boiling point.[10] For high-boiling liquids, vacuum distillation may be employed, and the boiling point is reported along with the pressure.
-
Density Measurement: The density of the liquid is typically measured using a pycnometer or a digital density meter.[12] The mass of a precisely known volume of the liquid is measured at a constant temperature (e.g., 20°C), and the density is calculated as mass divided by volume.[11][12]
-
Refractive Index Measurement: A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the liquid, providing a value relative to a vacuum at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C).[7]
-
Solubility/Miscibility: To determine miscibility, a small amount of this compound is added to a test tube containing a solvent (e.g., water, ethanol, dichloromethane).[13][14] The mixture is agitated, and upon settling, it is visually inspected for the presence of a single homogeneous phase (miscible) or two distinct layers (immiscible).[14]
Synthesis Protocol (General)
The synthesis of this compound can be achieved via a Sandmeyer-type reaction, a common method for introducing halides to an aromatic ring. The general workflow starts from the corresponding aniline derivative. A similar, documented procedure for a related compound serves as a representative example.[15]
-
Diazotization: The starting material, 4-amino-2-chlorobenzotrifluoride, is dissolved in an acidic medium (e.g., acetonitrile and HBr or HCl). The solution is cooled to between 0 and 5°C.[15]
-
Diazo Salt Formation: A solution of sodium nitrite (NaNO₂) or tert-butyl nitrite is added dropwise while maintaining the low temperature to form the unstable diazonium salt.[15]
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution containing a copper(I) or copper(II) bromide salt (e.g., CuBr or CuBr₂).[15] This catalyzes the replacement of the diazonium group with a bromine atom, evolving nitrogen gas.
-
Workup and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography or vacuum distillation, to yield the final product.[15]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of a halo-substituted benzotrifluoride from an aniline precursor via a diazotization and Sandmeyer reaction.
Caption: General workflow for the synthesis of this compound.
Safe Handling Logical Workflow
Based on the GHS Hazard Statements, the following diagram outlines the logical workflow for the safe handling and storage of this compound.[3][4]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 467435-07-0 | TCI AMERICA [tcichemicals.com]
- 4. This compound | C7H3BrClF3 | CID 20269848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. molbase.com [molbase.com]
- 7. This compound CAS#: 467435-07-0 [m.chemicalbook.com]
- 8. China this compound CAS:467435-07-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. chemwhat.com [chemwhat.com]
- 10. yaksic.com [yaksic.com]
- 11. scribd.com [scribd.com]
- 12. chem21labs.com [chem21labs.com]
- 13. alameda.edu [alameda.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-Bromo-2-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Core Physicochemical Data
A comprehensive summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClF₃ | [1][2][3][4][5] |
| Molecular Weight | 259.45 g/mol | [1][2][3][4][5] |
| CAS Number | 467435-07-0 | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.76 g/cm³ | [1][4] |
| Refractive Index | n20/D 1.51 | [1] |
| IUPAC Name | 4-bromo-2-chloro-1-(trifluoromethyl)benzene | [5] |
Experimental Protocols
The determination of the molecular weight of this compound is typically achieved through mass spectrometry. A detailed, generalized experimental protocol is provided below.
Objective: To determine the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)
-
Helium carrier gas (99.999% purity)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the oven temperature program: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1 mL/min.
-
Set the mass spectrometer to scan in the range of 50-500 m/z.
-
Use electron ionization (EI) at 70 eV.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
Data Acquisition: Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Data Analysis: Identify the molecular ion peak (M+) in the mass spectrum. The m/z value of this peak corresponds to the molecular weight of the compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the compound's identity and its fundamental physicochemical properties.
Caption: Relationship between compound identity and its core properties.
References
In-Depth Technical Safety Guide: 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 4-Bromo-2-chlorobenzotrifluoride (CAS No. 467435-07-0), a key intermediate in various fields including pharmaceuticals and agrochemicals.[1] The information is compiled to assist in the safe handling, storage, and disposal of this compound.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound.[2] Its trifluoromethyl group and halogen substituents contribute to its reactivity and stability, making it a versatile building block in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 467435-07-0 | [1][3] |
| Molecular Formula | C₇H₃BrClF₃ | [1] |
| Molecular Weight | 259.45 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.76 g/cm³ | [1] |
| Boiling Point | 224.1 ± 35.0 °C (Predicted) | [5] |
| Refractive Index | n20D 1.51 | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
Hazard Identification and Classification
This chemical is classified as a hazardous substance. The GHS classification indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[4]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[4]
Toxicological Data
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity | Data Not Available | Oral | Data Not Available | Not Classified |
| Acute Dermal Toxicity | Data Not Available | Dermal | Data Not Available | Not Classified |
| Acute Inhalation Toxicity | Data Not Available | Inhalation | Data Not Available | Not Classified |
| Skin Irritation | Rabbit | Dermal | Irritant | Category 2 |
| Eye Irritation | Rabbit | Ocular | Serious Irritant | Category 2A |
Fire and Explosion Hazard Data
Detailed fire and explosion data, such as flash point and upper/lower explosion limits, for this compound are not specified in the available literature. However, general guidance for similar flammable liquids should be followed.
| Parameter | Value |
| Flash Point | Data Not Available |
| Autoignition Temperature | Data Not Available |
| Upper Explosion Limit (UEL) | Data Not Available |
| Lower Explosion Limit (LEL) | Data Not Available |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] |
| Hazardous Combustion Products | May include carbon oxides, hydrogen halides, and hydrogen fluoride. |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols would be appropriate for generating the necessary safety data for this compound.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[8]
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[8]
-
Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.[8]
-
Dosing: The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[8]
-
Procedure: A step-wise procedure is followed. Each step uses three animals. The outcome of each step (mortality or survival) determines the next dose level.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[7]
-
Classification: The results allow for the classification of the substance into a GHS toxicity category.[8]
Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause reversible skin damage.
-
Test Animals: Healthy, young adult albino rabbits with clipped fur are used.[9]
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin under a gauze patch (semi-occluded).[10]
-
Exposure: The exposure duration is typically 4 hours.[10]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]
-
Scoring: The reactions are scored using a standardized system (e.g., Draize).[9]
-
Classification: The substance is classified based on the severity and reversibility of the skin reactions.[10]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test Animals: Healthy, young adult albino rabbits are used.[11]
-
Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[11]
-
Initial Test: The test is initially performed on a single animal.[11]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[11]
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed, the test is confirmed using up to two additional animals.[11]
-
Classification: The substance's irritation potential is classified based on the severity and reversibility of the observed ocular lesions.[11]
Handling and Emergency Procedures Workflow
The following diagram illustrates a logical workflow for handling a spill of this compound, emphasizing safety and containment.
Caption: Workflow for handling a spill of this compound.
References
- 1. delltech.com [delltech.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. x-cellr8.com [x-cellr8.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. chemview.epa.gov [chemview.epa.gov]
- 11. oecd.org [oecd.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-2-chlorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details established synthesis routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and material science. Its trifluoromethyl group and halogen substituents impart unique electronic properties and lipophilicity, making it a valuable building block for the synthesis of complex molecules with desired biological activities and material characteristics. This guide outlines two primary synthetic pathways for its preparation, offering detailed methodologies for practical implementation in a laboratory setting.
Synthesis Pathway 1: Sandmeyer Reaction of 4-Amino-2-chlorobenzotrifluoride
The most prominently documented method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 4-Amino-2-chlorobenzotrifluoride. This pathway consists of two main stages: the synthesis of the amine precursor and its subsequent conversion to the target bromo derivative.
Stage 1: Synthesis of 4-Amino-2-chlorobenzotrifluoride
Experimental Protocol: Synthesis of p-Aminobenzotrifluoride
A mixture of p-chlorobenzotrifluoride, a copper catalyst (e.g., cuprous chloride), and a fluoride salt (e.g., potassium fluoride) in a suitable non-aqueous solvent like methanol or ethanol is subjected to high-pressure ammonolysis.
-
Reaction Setup: An 80 ml Hastelloy shaker tube is charged with 4.806 g of p-chlorobenzotrifluoride, 0.4991 g of cuprous chloride, 3.103 g of potassium fluoride, 17.9241 g of methanol, 0.1961 g of n-undecane (as an internal standard), and 13 g of ammonia.
-
Reaction Conditions: The mixture is heated to 200°C for 5 hours.
-
Work-up and Purification: After cooling and venting the ammonia, the methanol and unreacted p-chlorobenzotrifluoride are removed by distillation. The remaining solution is diluted with diethyl ether and extracted with 0.5 M KOH to remove copper and ammonium salts. The ether layer is then dried over calcium sulfate.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) |
| p-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.55 | 4.806 g | 26.62 |
| Cuprous Chloride | CuCl | 99.00 | 0.4991 g | 5.04 |
| Potassium Fluoride | KF | 58.10 | 3.103 g | 53.41 |
| Ammonia | NH₃ | 17.03 | 13 g | 763.36 |
| Methanol | CH₄O | 32.04 | 17.9241 g | 559.43 |
| Product | ||||
| p-Aminobenzotrifluoride | C₇H₆F₃N | 161.12 | - | - |
Table 1: Reagents and quantities for the synthesis of p-Aminobenzotrifluoride.
Stage 2: Sandmeyer-type Reaction to this compound
The conversion of 4-Amino-2-chlorobenzotrifluoride to the target compound is achieved through a diazotization reaction followed by bromination, a classic Sandmeyer reaction.
Experimental Protocol
-
Reaction Setup: 4-Amino-2-chlorobenzotrifluoride (9.780 g, 50.007 mmol) is dissolved in acetonitrile (65 mL) in a suitable reaction vessel. Copper(II) bromide (11.169 g, 50.007 mmol) is added to form a green, non-homogeneous mixture.
-
Reaction Conditions: The mixture is heated to 45°C. A solution of tert-butyl nitrite (6.53 mL, 55.008 mmol) in acetonitrile (10 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred at 45°C for an additional 2 hours.
-
Work-up and Purification: Upon completion, the dark, inhomogeneous mixture is cooled to room temperature and purified directly by flash column chromatography using dichloromethane as the eluent. The solvent is removed under reduced pressure to yield the final product.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Moles (mmol) | Yield (%) |
| 4-Amino-2-chlorobenzotrifluoride | C₇H₅ClF₃N | 195.57 | 9.780 g | 50.007 | - |
| Copper(II) Bromide | CuBr₂ | 223.35 | 11.169 g | 50.007 | - |
| tert-Butyl Nitrite | C₄H₉NO₂ | 103.12 | 6.53 mL | 55.008 | - |
| Acetonitrile | C₂H₃N | 41.05 | 75 mL | - | - |
| Product | |||||
| This compound | C₇H₃BrClF₃ | 259.45 | 12.820 g | 25.00 | 50 |
Table 2: Experimental data for the synthesis of this compound via Sandmeyer reaction.
Synthesis Pathway 2: Direct Bromination of 2-Chlorobenzotrifluoride
An alternative and more direct approach to this compound is the electrophilic aromatic substitution of 2-chlorobenzotrifluoride. This method avoids the multi-step synthesis of the amino precursor.
Experimental Protocol
While a specific protocol for the bromination of 2-chlorobenzotrifluoride to yield the 4-bromo isomer is not explicitly detailed in the surveyed literature, a general procedure for the bromination of a similar substrate, 4-chlorobenzotrifluoride, can be adapted. The regioselectivity of the bromination of 2-chlorobenzotrifluoride will be influenced by the directing effects of both the chloro and trifluoromethyl groups. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. Therefore, the formation of the 4-bromo isomer is electronically favored.
A general procedure for the bromination of a substituted benzotrifluoride is as follows:
-
Reaction Setup: To a stirred solution of the starting benzotrifluoride, a Lewis acid catalyst (e.g., iron powder or ferric chloride) is added.
-
Reaction Conditions: Bromine is added dropwise to the mixture at a controlled temperature, typically ranging from ambient temperature to slightly elevated temperatures (e.g., 60-70°C). The reaction is monitored until completion.
-
Work-up and Purification: The reaction mixture is then worked up by quenching with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by fractional distillation.
A patent describing the bromination of 4-chlorobenzotrifluoride reports a yield of approximately 55%.
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Note |
| 2-Chlorobenzotrifluoride | C₇H₄ClF₃ | 180.55 | Starting Material |
| Bromine | Br₂ | 159.81 | Brominating Agent |
| Iron Powder | Fe | 55.85 | Catalyst |
| Product | |||
| This compound | C₇H₃BrClF₃ | 259.45 | Expected Major Product |
Table 3: Key reagents for the direct bromination of 2-Chlorobenzotrifluoride.
Conclusion
This technical guide has detailed two primary synthetic pathways for this compound. The Sandmeyer reaction of 4-Amino-2-chlorobenzotrifluoride offers a well-documented route with a reported yield of 50% for the final step. The direct bromination of 2-chlorobenzotrifluoride presents a more atom-economical alternative, though further optimization to control regioselectivity and maximize yield may be required. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a valuable resource for chemists and researchers in the synthesis of this important chemical intermediate.
An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorobenzotrifluoride is a versatile, halogenated aromatic compound that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms, imparts distinct reactivity profiles that are highly valuable in the construction of complex molecules. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in the pharmaceutical and agrochemical industries.[1][2][3] Detailed experimental protocols for key transformations, quantitative data summaries, and diagrammatic representations of reaction workflows are presented to facilitate its use in research and development.
Introduction
This compound, with the CAS number 467435-07-0, is a colorless to pale yellow liquid at room temperature.[1][4] The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring, while the differential reactivity of the bromine and chlorine substituents allows for selective, sequential chemical modifications.[2] This compound is a crucial intermediate in the synthesis of a variety of high-performance chemicals, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][5] Its utility lies in its ability to participate in a wide range of cross-coupling and substitution reactions, enabling the introduction of diverse functionalities onto the benzotrifluoride scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClF₃ | [3][6] |
| Molecular Weight | 259.45 g/mol | [3][6] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 224.1 ± 35.0 °C (Predicted) | [4] |
| Density | 1.76 g/cm³ | [1][4] |
| Refractive Index | 1.5040 - 1.5080 | [4] |
| CAS Number | 467435-07-0 | [3][6] |
Core Reactivity and Chemoselectivity
The reactivity of this compound is dominated by the two halogen substituents on the aromatic ring. In general, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-4 position (where the bromine is located) while leaving the C-2 position (with the chlorine) intact for subsequent transformations.
The electron-withdrawing nature of the trifluoromethyl group activates the aryl halides towards oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling reactions.
Key Reactions and Synthetic Applications
This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most important transformations, including representative experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with various boronic acids or their esters at the C-4 position.
Table 2: Representative Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 64 (representative) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | >90 (expected) |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 24 | >85 (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 2M aqueous solution of potassium carbonate (2.0 mmol) and a degassed solvent mixture of toluene (8 mL) and ethanol (2 mL).[7]
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[7]
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is crucial for the synthesis of many pharmaceutical compounds. Again, the C-Br bond of this compound is expected to react selectively.
Table 3: Representative Buchwald-Hartwig Amination of this compound
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | >90 (expected) |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | >85 (expected) |
| Cyclohexylamine | Pd-PEPPSI-iPr | tBuOK | THF | 80 | 12 | >90 (expected) |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) to the tube, seal it, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the aminated product.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 4: Representative Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | >90 (expected) |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | >85 (expected) |
| 1-Hexyne | PdCl₂(dppf) | CuI | DBU | Acetonitrile | 70 | 12 | >80 (expected) |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (5 mL).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Cool the mixture to room temperature, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Palladium-Catalyzed Cyanation
The cyano group is a valuable functional group in organic synthesis, serving as a precursor to carboxylic acids, amides, and amines. This compound can be converted to the corresponding benzonitrile via palladium-catalyzed cyanation, again with high selectivity for the bromide position.
Table 5: Palladium-Catalyzed Cyanation of this compound
| Cyanide Source | Pd Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAc | 120 | 5 | 83-96 (representative) |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 80 | 12 | >90 (expected) |
| KCN | Pd(PPh₃)₄ | Toluene | 110 | 24 | >80 (expected) |
Experimental Protocol: Ligand-Free Palladium-Catalyzed Cyanation
-
In a reaction vial, combine this compound (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆], 0.4 mmol), and palladium(II) acetate (0.001 mmol).
-
Add anhydrous dimethylacetamide (DMAc) (3 mL).
-
Seal the vial and heat the mixture to 120 °C for 5 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain 2-chloro-4-cyanobenzotrifluoride.[9]
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be selectively converted into a Grignard reagent by reaction with magnesium metal. The resulting organometallic species is a powerful nucleophile that can react with a variety of electrophiles.
Experimental Protocol: Grignard Reaction with DMF
-
Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to initiate the reaction.
-
After the Grignard reagent has formed, cool the solution to 0 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude aldehyde by column chromatography.[4]
Application in the Synthesis of Bioactive Molecules: A Case Study
This compound is a key starting material in the synthesis of various pharmaceutical and agrochemical compounds. For instance, derivatives of this molecule are used in the development of kinase inhibitors for cancer therapy, such as Regorafenib.[6][10][11] The following diagram illustrates a plausible synthetic pathway where this compound is first converted to a key intermediate via a Buchwald-Hartwig amination, which is then further elaborated.
Safety and Handling
This compound is classified as an irritant and may cause skin and serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The differential reactivity of its two halogen atoms, coupled with the activating effect of the trifluoromethyl group, allows for a wide range of selective transformations. This guide has provided an overview of its key reactions, including detailed protocols and data, to underscore its utility in the synthesis of complex and biologically relevant molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile intermediates like this compound in enabling innovation is expected to increase.
References
- 1. escholarship.org [escholarship.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. nbinno.com [nbinno.com]
- 6. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-Bromo-2-chlorobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-chlorobenzotrifluoride (C₇H₃BrClF₃), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous halogenated benzotrifluorides and are intended to guide researchers in their spectral interpretations.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 7.9 | d | ~ 2.0 | H-3 |
| ~ 7.6 - 7.7 | dd | ~ 8.5, 2.0 | H-5 |
| ~ 7.4 - 7.5 | d | ~ 8.5 | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 138 | C-Cl |
| ~ 132 - 135 (q) | C-CF₃ |
| ~ 130 - 133 | C-H (C-5) |
| ~ 128 - 131 | C-H (C-3) |
| ~ 125 - 128 | C-Br |
| ~ 122 - 125 (q) | CF₃ |
| ~ 120 - 123 | C-H (C-6) |
Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, Reference: CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 to -64 | s | -CF₃ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1450 | Medium | Aromatic C=C stretch |
| 1350 - 1100 | Strong | C-F stretch (CF₃) |
| 1100 - 1000 | Strong | C-Cl stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 700 - 550 | Medium | C-Br stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 258/260/262 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 239/241/243 | [M-F]⁺ | Loss of a fluorine atom. |
| 223/225 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 179/181 | [M-Br]⁺ | Loss of a bromine atom. |
| 144 | [M-Br-Cl]⁺ | Loss of both bromine and chlorine atoms. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
2.1.3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
2.1.4. ¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Reference: External CFCl₃.
-
Spectral Width: -50 to -80 ppm.
-
Number of Scans: 128-256.
-
Relaxation Delay: 2 seconds.
Infrared (IR) Spectroscopy
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.
-
Measurement Mode: Attenuated Total Reflectance (ATR) can also be used for a liquid sample.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Split injection.
-
Temperature Program: Start at a suitable temperature (e.g., 50°C), ramp up to a final temperature (e.g., 250°C) to ensure elution of the compound.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Logical pathway for NMR-based structural elucidation.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
References
Navigating the Solubility Landscape of 4-Bromo-2-chlorobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorobenzotrifluoride is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, alongside detailed experimental protocols for its quantitative determination. Due to the limited availability of public domain quantitative solubility data for this specific compound, this guide empowers researchers to generate precise and reliable solubility data in their own laboratories.
Theoretical Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a substituted benzene ring, suggests a predominantly nonpolar character. The presence of halogen atoms (bromine and chlorine) and a trifluoromethyl group (-CF3) introduces some polarity, but the overall molecule is expected to exhibit higher solubility in nonpolar and moderately polar organic solvents compared to highly polar solvents like water.
Key Structural Features Influencing Solubility:
-
Benzotrifluoride Core: The trifluoromethyl group is a strong electron-withdrawing group, which can influence intermolecular interactions.
-
Halogen Substituents: The bromine and chlorine atoms increase the molecular weight and polarizability of the molecule, contributing to van der Waals forces.
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, favoring interactions with nonpolar solvents.
Based on these features, the expected solubility trend in common organic solvents is as follows:
-
High Solubility: Aromatic hydrocarbons (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and alkanes (e.g., hexane, heptane).
-
Low to Negligible Solubility: Protic and highly polar solvents such as water, methanol, and ethanol.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction |
| e.g., Toluene | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Hexane | 25 | |||
| e.g., Methanol | 25 |
Experimental Protocols for Solubility Determination
To obtain reliable quantitative solubility data, several established experimental methods can be employed. The choice of method may depend on the required accuracy, the amount of sample available, and the equipment in the laboratory.
Gravimetric Method (Shake-Flask)
This is a classic and straightforward method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Separation of Saturated Solution:
-
Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the withdrawn solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause the solute to decompose or sublime.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Spectroscopic Method (UV-Vis Absorbance)
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum. It is a rapid and sensitive technique.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Chromatographic Method (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining solubility, especially for complex mixtures or when only small sample volumes are available.
Methodology:
-
HPLC Method Development:
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, withdraw a small aliquot of the clear supernatant, filter it, and dilute it with a known volume of the mobile phase or the solvent.
-
Inject a known volume of the diluted solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution from its peak area.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Visualizations
Logical Relationship of Solubility
Caption: Predicted solubility of this compound in different solvent classes.
Experimental Workflow for Solubility Determination
Caption: General experimental workflow for determining the solubility of this compound.
Potential Applications of 4-Bromo-2-chlorobenzotrifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorobenzotrifluoride is a versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites for strategic chemical modifications. This guide explores the potential applications of this compound, with a primary focus on its role as a key intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory agents such as Cyclooxygenase-2 (COX-2) inhibitors, and advanced agrochemicals.[1][2][3] Detailed experimental protocols for key synthetic transformations, quantitative data summaries, and visualizations of relevant biological pathways are provided to facilitate further research and development in this area.
Introduction to this compound
This compound, also known as 4-bromo-2-chloro-1-(trifluoromethyl)benzene, is a colorless to pale yellow liquid with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol .[4] The presence of three distinct functional handles—a bromine atom, a chlorine atom, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable and reactive intermediate in organic synthesis. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery and agrochemical design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 467435-07-0 | [4] |
| Molecular Formula | C₇H₃BrClF₃ | [4] |
| Molecular Weight | 259.45 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.76 g/cm³ | [1] |
| Refractive Index | 1.5040-1.5080 |
Potential Applications in Drug Development
The structural motifs present in this compound make it an attractive starting material for the synthesis of various pharmaceutical agents. It is particularly noted for its potential in the development of anti-inflammatory, analgesic, and anti-cancer drugs.[2]
Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors
Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs that offer a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group is a common feature in many potent and selective COX-2 inhibitors, such as Celecoxib. While a direct synthesis of Celecoxib from this compound is not prominently documented, the starting material provides a logical scaffold for the synthesis of novel diaryl pyrazole-based COX-2 inhibitors.
The strategic functionalization of this compound via cross-coupling reactions can lead to the generation of a diverse library of compounds for screening against COX-2.
Potential Applications in Agrochemicals
This compound serves as a crucial precursor in the synthesis of modern agrochemicals, including herbicides and pesticides.[3][5] The trifluoromethyl group contributes to the stability and biological efficacy of the final products, leading to enhanced pest and weed control. The presence of both bromine and chlorine allows for selective modifications to optimize the herbicidal or insecticidal properties of the target molecules.
Key Synthetic Transformations
The bromine atom in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing complex molecular architectures from this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of conjugated systems.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous dioxane and water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Representative Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids and the biological activity of the resulting hypothetical COX-2 inhibitors. This data is illustrative and intended to demonstrate the potential of this starting material.
Table 2: Hypothetical Yields for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylbenzotrifluoride | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)benzotrifluoride | 82 |
| 3 | 3-Pyridinylboronic acid | 2-Chloro-4-(pyridin-3-yl)benzotrifluoride | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl-benzotrifluoride | 78 |
Table 3: Hypothetical Biological Activity of Novel COX-2 Inhibitors
| Compound (from Table 2) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Product 1 | 15 | 0.5 | 30 |
| Product 2 | 25 | 0.3 | 83 |
| Product 3 | 10 | 0.8 | 12.5 |
| Product 4 | >50 | 0.1 | >500 |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of high-value organic molecules. Its unique combination of reactive sites allows for the strategic construction of complex structures with potential applications in both the pharmaceutical and agrochemical industries. The ability to readily participate in robust cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings opens up a vast chemical space for the development of novel compounds. Further exploration of the reactivity of this intermediate is warranted and is expected to lead to the discovery of new and improved therapeutic agents and crop protection solutions.
References
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds.
4-Bromo-2-chlorobenzotrifluoride is a valuable trifluoromethylated building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring offers the potential for selective functionalization. The inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium catalysts allows for chemoselective cross-coupling reactions. Typically, the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling, enabling selective functionalization at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the C-Br bond. The resulting 2-chloro-4-arylbenzotrifluoride derivatives are versatile intermediates for the elaboration of complex molecular architectures.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C-Br bond of this compound.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocol is a general guideline for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar selective C-Br bond couplings in bromo-chloro-substituted arenes.[1][2] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1–2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.2–4 mol%) or another suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%), and the phosphine ligand (e.g., PCy₃·HBF₄, 0.4 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2–16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-chloro-4-arylbenzotrifluoride.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Quantitative Data
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of a bromo-chloro-substituted arene with various arylboronic acids, which are indicative of the expected outcomes for this compound under optimized conditions.[1]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~99 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~96 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~92 |
| 5 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~85 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a pre-formed palladium-ligand complex), or screening different bases (e.g., K₃PO₄, K₂CO₃). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
Poor Selectivity: If coupling at the C-Cl bond is observed, reducing the reaction temperature or using a less reactive catalyst system may improve selectivity for the C-Br bond.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the boronic acid.
-
Protodeboronation: The use of anhydrous conditions and a suitable base can mitigate the premature decomposition of the boronic acid. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as cesium carbonate and potassium carbonate are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
References
Application Notes and Protocols: Regioselective Formation of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The preparation of Grignard reagents from aryl halides bearing multiple halogen substituents presents a challenge in regioselectivity. This document provides detailed application notes and protocols for the selective formation of a Grignard reagent from 4-Bromo-2-chlorobenzotrifluoride. The resulting organometallic compound, (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide, is a valuable building block in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl group in bioactive molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The selective formation of the Grignard reagent at the carbon-bromine bond over the carbon-chlorine bond is based on the differential reactivity of carbon-halogen bonds. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the former more susceptible to oxidative addition of magnesium. This inherent reactivity allows for the regioselective synthesis of the desired Grignard reagent, leaving the chloro substituent available for subsequent transformations.
Reaction Principle
The formation of the Grignard reagent proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive organomagnesium species by moisture or oxygen.
Regioselectivity:
The order of reactivity for halogens in Grignard reagent formation is I > Br > Cl > F. This selectivity is primarily due to the bond energies of the carbon-halogen bonds. The weaker C-Br bond reacts preferentially with magnesium over the stronger C-Cl bond, leading to the selective formation of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide.
Experimental Protocols
Protocol 1: Standard Grignard Reagent Formation
This protocol outlines the standard procedure for the preparation of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Inert gas (Argon or Nitrogen)
-
Glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer) - all rigorously dried.
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. This process helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous THF to the flask to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl halide solution to the magnesium suspension. The reaction may be initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if it does not start spontaneously. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy gray solution, and a gentle reflux.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-3 hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of most of the magnesium turnings.
-
Use: The resulting gray-to-brown solution of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide is not isolated but used directly in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.
Protocol 2: Lithium Chloride-Mediated Grignard Formation
The use of lithium chloride (LiCl) can facilitate the formation of Grignard reagents from less reactive aryl chlorides and can also improve the solubility and reactivity of the resulting organomagnesium species. While the primary reaction is expected at the C-Br bond, LiCl can be beneficial for ensuring a smooth and high-yielding reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Glassware (as in Protocol 1) - all rigorously dried.
Procedure:
-
Apparatus and LiCl preparation: Follow the apparatus setup as described in Protocol 1. Anhydrous LiCl (1.0 equivalent) is added to the flask and flame-dried under vacuum before introducing the inert atmosphere.
-
Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the flask containing the dried LiCl.
-
Reagent Addition: Add anhydrous THF to the flask. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Reaction: Slowly add the solution of the aryl halide to the stirred suspension of magnesium and LiCl in THF at room temperature. The reaction is typically initiated without the need for an external initiator. An exotherm may be observed.
-
Completion and Use: Stir the reaction mixture at room temperature for 2-4 hours. The resulting Grignard reagent solution can be used directly for subsequent synthetic steps.
Data Presentation
The following table summarizes representative quantitative data for the formation of aryl Grignard reagents under various conditions. Note that specific yield and reaction time for this compound may vary and should be optimized.
| Aryl Halide | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Standard | THF | Reflux | 2 | >90 | General Knowledge |
| 2-Chlorobenzotrifluoride | LiCl-mediated | THF | 25 | 2 | High | [1] |
| 4-Bromochlorobenzene | Standard | THF | Reflux | 3 | ~85 | Adapted from similar reactions |
| This compound | Standard (Predicted) | THF | Reflux | 2-4 | 80-90 | Estimated |
| This compound | LiCl-mediated (Predicted) | THF | 25 | 2-4 | >90 | Estimated |
Applications in Drug Development
The (2-chloro-4-(trifluoromethyl)phenyl) moiety is a key structural feature in a variety of pharmacologically active molecules. The Grignard reagent, (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide, serves as a crucial intermediate for introducing this group into target molecules.
-
Synthesis of Novel Heterocycles: The Grignard reagent can be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to generate more complex intermediates for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
-
Cross-Coupling Reactions: This organometallic reagent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada couplings) to form biaryl structures, which are common motifs in drug molecules.
-
Introduction of Trifluoromethylphenyl Group: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The use of (2-chloro-4-(trifluoromethyl)phenyl)magnesium bromide provides a direct route to incorporate this beneficial group. For instance, trifluoromethyl-containing compounds are found in drugs for treating cancer, inflammation, and infectious diseases.
Mandatory Visualizations
Caption: Experimental workflow for the formation of the Grignard reagent.
Caption: Regioselectivity in Grignard reagent formation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-2-chlorobenzotrifluoride. This versatile building block is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The methodologies detailed herein focus on the selective functionalization of the carbon-bromine (C-Br) bond, leveraging its higher reactivity compared to the more robust carbon-chlorine (C-Cl) bond.
Introduction
This compound is a valuable synthetic intermediate due to its distinct electronic properties and the differential reactivity of its two halogen substituents. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aryl halides towards oxidative addition to a palladium(0) catalyst. The inherent difference in bond dissociation energies between the C-Br and C-Cl bonds allows for selective cross-coupling reactions at the C-Br position under carefully controlled conditions. This selective functionalization is a key strategy in the construction of complex molecular architectures.
Chemoselectivity: C-Br vs. C-Cl Bond Activation
The selective activation of the C-Br bond in the presence of a C-Cl bond is a well-established principle in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. By employing standard palladium catalysts and ligands under relatively mild conditions, the C-Br bond can be selectively functionalized while leaving the C-Cl bond intact for potential subsequent transformations.
Experimental Workflow Overview
The general workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, execution of the reaction with precise temperature control, and subsequent workup and purification of the desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The reaction of this compound with various boronic acids or their esters proceeds selectively at the C-Br position.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 80-90 |
Detailed Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. The reaction of this compound with primary or secondary amines selectively yields the corresponding 4-amino-2-chlorobenzotrifluoride derivatives.
General Catalytic Cycle for Buchwald-Hartwig Amination
References
Application Notes and Protocols for 4-Bromo-2-chlorobenzotrifluoride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzotrifluoride is a versatile, halogenated aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1][2] Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo and chloro substituents provide regioselective handles for various cross-coupling reactions. These characteristics make it an attractive starting material for the synthesis of a range of therapeutic agents, including kinase inhibitors and other targeted therapies.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of complex drug scaffolds. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[4][5] In the context of this compound, the more reactive C-Br bond can be selectively coupled with a variety of boronic acids or esters, leaving the C-Cl bond intact for subsequent transformations.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6][7][8][9][10] This reaction enables the introduction of nitrogen-containing moieties, which are prevalent in a vast array of biologically active compounds, by coupling this compound with a wide range of primary and secondary amines.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in drug discovery, serving as precursors for more complex heterocyclic systems or as pharmacophoric elements themselves.[11][12][13][14][15] The reaction of this compound with terminal alkynes proceeds efficiently at the C-Br position.
Data Presentation
The following tables summarize representative quantitative data for the key cross-coupling reactions of this compound. Yields are representative and may vary based on the specific substrate, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pyrazole-4-boronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 4 | Indole-5-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 90 | 18 | 82 |
| 3 | 2-Aminopyrimidine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 76 |
| 4 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 16 | 90 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 12 | 85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 88 |
| 4 | 1-Heptyne | PdCl₂(dppf) (2.5) | CuI (5) | Piperidine | Dioxane | 80 | 16 | 79 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-(Pyrazol-4-yl)-2-chlorobenzotrifluoride
-
Materials:
-
This compound (1.0 mmol, 259.45 mg)
-
Pyrazole-4-boronic acid (1.2 mmol, 134.3 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 14.6 mg)
-
Sodium carbonate (2.0 mmol, 212.0 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, pyrazole-4-boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2: Buchwald-Hartwig Amination
Synthesis of N-(4-(2-chloro-4-(trifluoromethyl)phenyl))pyrimidin-2-amine
-
Materials:
-
This compound (1.0 mmol, 259.45 mg)
-
2-Aminopyrimidine (1.2 mmol, 114.1 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 mmol, 18.7 mg)
-
Cesium carbonate (1.5 mmol, 488.7 mg)
-
1,4-Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and cesium carbonate to a dry Schlenk tube.
-
Add this compound and 2-aminopyrimidine.
-
Add 1,4-dioxane and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient).
-
Protocol 3: Sonogashira Coupling
Synthesis of 4-(Phenylethynyl)-2-chlorobenzotrifluoride
-
Materials:
-
This compound (1.0 mmol, 259.45 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 131 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23.1 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202.4 mg, 279 µL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen.
-
Add THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool to room temperature and concentrate the reaction mixture.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane).
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors, a class of drugs for which this compound is a relevant synthetic starting material. For instance, BRAF inhibitors like Dabrafenib interfere with the MAPK/ERK pathway.[16][17][18][19]
Caption: Simplified MAPK/ERK signaling pathway targeted by BRAF inhibitors.
Experimental Workflow
The following diagram outlines a general workflow for a palladium-catalyzed cross-coupling reaction using this compound.
Caption: General workflow for cross-coupling reactions.
Logical Relationship of Cross-Coupling Reactions
This diagram illustrates the logical relationship and versatility of this compound in various palladium-catalyzed cross-coupling reactions to generate diverse pharmaceutical intermediates.
Caption: Versatility of this compound in synthesis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H3BrClF3 | CID 20269848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]
- 19. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of 4-Bromo-2-chlorobenzotrifluoride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of complex agrochemicals.[1][2] Its unique substitution pattern, featuring bromine, chlorine, and a trifluoromethyl group, imparts desirable properties to the resulting active ingredients, such as enhanced metabolic stability and biological efficacy.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of modern crop protection agents, with a primary focus on its application in the synthesis of the diamide insecticide, chlorantraniliprole.
Core Application: Intermediate in Insecticide Synthesis
This compound is a key precursor for the synthesis of anthranilic diamide insecticides, a class of compounds known for their potent and selective activity against a range of lepidopteran pests.[3] The most prominent example is chlorantraniliprole, which acts on insect ryanodine receptors, leading to muscle dysfunction and eventual paralysis.[3][4]
Overview of Chlorantraniliprole Synthesis
The synthesis of chlorantraniliprole from this compound involves the preparation of two key intermediates, which are then coupled in the final step. The overall synthetic strategy is outlined below.
Caption: Synthetic pathway of Chlorantraniliprole.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and activity of chlorantraniliprole and its intermediates.
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 83-98.1 | [5][6] |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | C₉H₅BrClN₃O₂ | 302.51 | 59-93 | [7][8] |
| Chlorantraniliprole | C₁₈H₁₄BrCl₂N₅O₂ | 483.15 | 80-92 | [4][9] |
| Pest Species | LC₅₀ (µg/L) | Duration | Reference |
| Loxostege sticticalis (3rd instar larvae) | 0.08183 | 72 h | [10] |
| Plutella xylostella (larvae) | 0.23 | 48 h | [10] |
| Agrotis ipsilon (adults) | 0.21 | - | [10] |
| Agrotis segetum (adults) | 0.51 | - | [10] |
| Spodoptera cosmioides (2nd instar larvae) | 0.054 (µg/mL) | 48 h | [10] |
Experimental Protocols
The following protocols detail the synthesis of key intermediates and the final product, chlorantraniliprole.
Proposed Synthesis of Intermediate A: 2-Amino-5-chloro-3-methylbenzoic acid from this compound
Synthesis of Intermediate A: 2-Amino-5-chloro-3-methylbenzoic acid from 2-Amino-3-methylbenzoic acid
This protocol describes a common method for the chlorination of 2-amino-3-methylbenzoic acid.[5]
Materials:
-
2-Amino-3-methylbenzoic acid
-
N,N-dimethylformamide (DMF)
-
N-chlorosuccinimide (NCS)
-
Ice
-
Dilute hydrochloric acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in 50 mL of N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the mixture under reflux for 3 hours.
-
After the reaction is complete, pour the reaction solution into ice water.
-
Adjust the pH to 6 with dilute hydrochloric acid.
-
Filter the resulting precipitate.
-
Wash the solid with a small amount of ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid.
Expected Yield: 83%[6]
Caption: Workflow for the synthesis of Intermediate A.
Synthesis of Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This protocol outlines a multi-step synthesis starting from 2,3-dichloropyridine.[7][11]
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate
-
Ethanol
-
Diethyl maleate
-
Sodium ethoxide
-
Phosphorus oxybromide
-
Acetonitrile
-
Potassium persulfate (K₂S₂O₈)
-
Sulfuric acid
-
Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Carbon dioxide (dry ice)
Procedure:
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: Condense the resulting hydrazine derivative with diethyl maleate in the presence of sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: Treat the pyrazolidinone intermediate with phosphorus oxybromide in acetonitrile.
-
Oxidation: Oxidize the resulting pyrazoline with potassium persulfate in the presence of sulfuric acid in acetonitrile to obtain the corresponding pyrazole.
-
Hydrolysis and Carboxylation: Dissolve the pyrazole product in dry tetrahydrofuran and cool to -76°C. Add a solution of lithium diisopropylamide (LDA) dropwise. Bubble carbon dioxide through the reaction mixture. Allow the mixture to warm to room temperature and quench with water to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Caption: Workflow for the synthesis of Intermediate B.
Final Synthesis of Chlorantraniliprole
This protocol describes the coupling of Intermediate A and Intermediate B to form the final product.[9]
Materials:
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B)
-
2-Amino-5-chloro-N,3-dimethylbenzamide (a derivative of Intermediate A, formed by amidation with methylamine)
-
Dichloromethane (CH₂Cl₂)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Ice
Procedure:
-
In a suitable reaction flask, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (1.3 equivalents) in dichloromethane.
-
In an ice bath, add 2-amino-5-chloro-N,3-dimethylbenzamide (1 equivalent).
-
With stirring in the ice bath, add EDCI (1.3 equivalents).
-
After the addition is complete, stir the mixture in the ice bath for approximately 30 minutes.
-
Remove the ice bath and allow the reaction to proceed overnight at room temperature.
-
Wash the reaction mixture three times with water.
-
Distill off the dichloromethane under reduced pressure to obtain chlorantraniliprole.
Expected Yield: 91.5%[9]
Caption: Workflow for the final synthesis of Chlorantraniliprole.
Mode of Action: Ryanodine Receptor Modulation
Chlorantraniliprole and other anthranilic diamide insecticides exert their insecticidal effect by targeting the ryanodine receptor (RyR), a critical component of calcium ion channels in the muscle cells of insects.[3][10]
Caption: Signaling pathway of Chlorantraniliprole.
The binding of chlorantraniliprole to the insect ryanodine receptor leads to the uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[3] This sustained increase in intracellular calcium concentration results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect.[4] The high selectivity of chlorantraniliprole for insect ryanodine receptors over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[12]
Other Potential Applications
While the synthesis of chlorantraniliprole is a major application, the chemical structure of this compound suggests its potential as a precursor for other classes of agrochemicals, including herbicides and fungicides.[1][3] The trifluoromethyl group is a common feature in many modern pesticides, contributing to their stability and efficacy.[3] Further research into the derivatization of this compound could lead to the discovery of novel active ingredients with different modes of action. For instance, derivatives have been explored for their antifungal properties.[13][14] Additionally, related trifluoromethyl-containing compounds are used in the synthesis of herbicides that target various metabolic pathways in plants.[15][16][17]
Conclusion
This compound is a valuable and versatile intermediate in the development of modern agrochemicals. Its primary application lies in the synthesis of the potent insecticide chlorantraniliprole, for which detailed synthetic protocols of key steps are available. The unique mode of action of chlorantraniliprole, targeting the insect ryanodine receptor, highlights the importance of such tailored molecules in integrated pest management strategies. The structural motifs present in this compound also suggest its potential for the development of new herbicides and fungicides, making it a compound of continued interest for researchers in the agrochemical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Process For The Preparation Of Chlorantraniliprole [quickcompany.in]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]
- 7. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 8. echemi.com [echemi.com]
- 9. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.syngentaebiz.com [assets.syngentaebiz.com]
- 13. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel kinase inhibitors utilizing 4-Bromo-2-chlorobenzotrifluoride as a key starting material. This versatile building block is particularly valuable in medicinal chemistry for its role in constructing complex molecular architectures designed to target specific protein kinases involved in disease signaling pathways.
Introduction
This compound is an attractive starting material for drug discovery due to the differential reactivity of its halogen substituents and the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of the final compound. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, allowing for the strategic introduction of various cyclic and acyclic moieties to build a diverse library of potential kinase inhibitors. This document will focus on the synthesis of a pyrazole-containing compound, a common scaffold in kinase inhibitors, and its potential application in targeting the Janus kinase (JAK) signaling pathway.
Data Presentation: Synthesis of a Novel Pyrazolyl-Benzotrifluoride Derivative
The following table summarizes the key quantitative data for the synthesis of a novel pyrazolyl-benzotrifluoride derivative, a potential kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzotrifluoride | Pd(OAc)₂, Triphenylphosphine, K₂CO₃·H₂O | Acetonitrile/Water | Reflux | ~1 | 67.8 | 99.8 |
| 2 | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzotrifluoride | 2-Chloro-4-(1H-pyrazol-5-yl)benzotrifluoride | 30% HCl, Ammonia water | Methanol | 10 | 2 | 95.8 | 99.7 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzotrifluoride
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a protected pyrazoleboronic acid pinacol ester.
Materials:
-
This compound (1.00 eqv.)
-
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.17 eqv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.007 eqv.)
-
Triphenylphosphine (0.024 eqv.)
-
Potassium carbonate monohydrate (K₂CO₃·H₂O) (2.07 eqv.)
-
Acetonitrile
-
Water
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add acetonitrile, water, potassium carbonate monohydrate, and this compound.
-
Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes.
-
Cool the mixture to 60-70 °C under nitrogen protection.
-
Add Palladium(II) acetate and triphenylphosphine to the reaction mixture under a nitrogen atmosphere.
-
Dissolve 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in acetonitrile and add it to the reaction mixture.
-
Maintain the reaction at reflux and monitor for completion (typically ~1 hour).
-
Upon completion, cool the reaction mixture and process it for product isolation and purification.
Protocol 2: Deprotection to Yield 2-Chloro-4-(1H-pyrazol-5-yl)benzotrifluoride
This protocol describes the removal of the tetrahydropyranyl (THP) protecting group to yield the final pyrazole derivative.
Materials:
-
2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzotrifluoride (1.00 eqv.)
-
Methanol
-
30% Hydrochloric acid (HCl) (0.08 eqv.)
-
25% Ammonia water (1.1 eqv.)
-
Water
Procedure:
-
Charge a reaction vessel with 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzotrifluoride and methanol.
-
Add 30% HCl at 10 ± 3 °C and stir the mixture for 2 hours at this temperature.
-
Add 25% ammonia water at 10 ± 5 °C.
-
Gradually add water at 10-20 °C and stir the mixture overnight at 20 ± 5 °C.
-
Cool the mixture to 0-5 °C and stir for 4 hours.
-
Filter the crystalline product, wash with a cold water:methanol mixture (3:1), and dry to obtain the final product.
Mandatory Visualization
Experimental Workflow: Suzuki Coupling and Deprotection
Caption: Workflow for the synthesis of 2-Chloro-4-(1H-pyrazol-5-yl)benzotrifluoride.
Signaling Pathway: JAK-STAT Inhibition
The synthesized pyrazolyl-benzotrifluoride is a scaffold that can be further elaborated to target protein kinases. A key pathway implicated in inflammatory diseases and cancers is the JAK-STAT pathway.[1][2] Inhibitors targeting this pathway are of significant therapeutic interest.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
The Versatile Building Block: Application Notes for 4-Bromo-2-chlorobenzotrifluoride in Functional Material Synthesis
For Immediate Release
[City, State] – [Date] – 4-Bromo-2-chlorobenzotrifluoride is a key chemical intermediate increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of functional materials. Its unique trifluoromethyl and halogen-substituted aromatic structure imparts desirable properties, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2] These application notes provide detailed protocols and data for leveraging this versatile compound in cutting-edge research and development.
Pharmaceutical Applications: Crafting Bioactive Molecules
The distinct electronic properties and substitution pattern of this compound make it an ideal starting material for the synthesis of bioactive molecules, including anti-inflammatory agents and kinase inhibitors. The presence of bromine and chlorine atoms provides orthogonal handles for sequential cross-coupling reactions, allowing for the construction of complex molecular architectures.
Synthesis of a Celecoxib Analogue Core via Suzuki-Miyaura Coupling
Celecoxib is a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.[3][4] The core structure of celecoxib analogues can be synthesized from this compound through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a key carbon-carbon bond, a fundamental transformation in medicinal chemistry.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| 4-Methoxyphenylboronic acid | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% |
| SPhos | 0.04 mmol, 4 mol% |
| Base | |
| Potassium phosphate (K₃PO₄) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| Toluene/Water | 5:1 mixture, 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12 h |
| Yield | ~90% (Representative) |
Methodology:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Synthesis of a Lapatinib Analogue Precursor via Buchwald-Hartwig Amination
Lapatinib is a potent dual inhibitor of EGFR and HER2 tyrosine kinases, crucial targets in cancer therapy.[4][7][8][9] The Buchwald-Hartwig amination reaction provides a powerful method for the formation of the carbon-nitrogen bond, a key linkage in many kinase inhibitors.[10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with morpholine, a common secondary amine in drug molecules.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Morpholine | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 mmol, 2 mol% |
| XPhos | 0.04 mmol, 4 mol% |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv. |
| Solvent | |
| Anhydrous Toluene | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 8-16 h |
| Yield | >90% (Representative) |
Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, and XPhos.
-
Add sodium tert-butoxide to the mixture.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add morpholine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 8-16 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-arylated product.[11]
Logical Workflow for Buchwald-Hartwig Amination
Signaling Pathway Inhibition
The functional materials synthesized from this compound often target specific biological pathways implicated in disease. Understanding these pathways is crucial for drug development.
COX-2 Inhibition Pathway (Celecoxib)
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[3][4][12] This selective inhibition spares the gastroprotective functions of the COX-1 enzyme.[4]
EGFR/HER2 Signaling Pathway (Lapatinib)
Lapatinib targets the intracellular tyrosine kinase domains of both EGFR and HER2 receptors.[4][7][8][9] By blocking the autophosphorylation of these receptors, it inhibits downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[8][13]
Material Science Applications: Building Blocks for Organic Electronics
The unique electronic properties derived from the trifluoromethyl group and the halogenated aromatic ring make this compound a promising building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). These materials often require tunable energy levels and good thermal stability, properties to which this building block can contribute.[1][2]
Synthesis of a Blue Fluorescent Emitter Core
Blue emitters are a critical component for full-color displays and white lighting applications. The synthesis of the core of a blue fluorescent emitter can be achieved by utilizing this compound in a palladium-catalyzed cross-coupling reaction to extend the conjugation of the molecule, thereby tuning its emission properties.[10][14][15][16]
Experimental Protocol: Synthesis of a Biphenyl-based Emitter Core
This protocol describes a representative Suzuki-Miyaura coupling to form a biphenyl core, a common motif in blue emitters.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Phenylboronic acid | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.03 mmol, 3 mol% |
| Base | |
| Potassium carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| 1,4-Dioxane/Water | 4:1 mixture, 10 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12 h |
| Yield | ~85% (Representative) |
Methodology:
-
Combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90 °C for 12 hours with stirring.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
OLED Device Structure
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a diverse range of functional materials. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its potential in developing novel pharmaceuticals, advanced agrochemicals, and next-generation organic electronic materials.
[Insert a brief description of your company or institution, its mission, and its role in providing high-quality chemical intermediates for research and development.]
Contact:
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 3. ClinPGx [clinpgx.org]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Morpholine,4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-,892502-15-7 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 16. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
Application Notes and Protocols: Nitration of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the nitration of 4-Bromo-2-chlorobenzotrifluoride to synthesize 4-Bromo-2-chloro-5-nitrobenzotrifluoride. This protocol is based on established methods for the nitration of similar halogenated benzotrifluorides and is intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
4-Bromo-2-chloro-5-nitrobenzotrifluoride is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a nitro group onto the this compound scaffold is a key transformation that enables further functionalization and molecular elaboration. The procedure outlined below utilizes a classic mixed acid (nitric acid and sulfuric acid) approach, a widely employed and effective method for aromatic nitration.
Reaction Scheme
Caption: General reaction scheme for the nitration of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the experimental protocol. Please note that yields are representative and can vary based on reaction scale and purity of reagents.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 mol equivalent | - |
| Fuming Nitric Acid (90%) | 1.1 - 1.2 mol equivalents | [1][2] |
| Concentrated Sulfuric Acid (98%) | 2.0 - 5.0 mol equivalents | [1][2] |
| Reaction Conditions | ||
| Temperature | 0 - 50 °C | [1][2] |
| Reaction Time | 1 - 5 hours | [1][2] |
| Product | ||
| Expected Product | 4-Bromo-2-chloro-5-nitrobenzotrifluoride | - |
| Theoretical Yield | Based on 1.0 mol of starting material | - |
| Appearance | Expected to be a solid or oil | - |
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted benzotrifluorides.[1][2][3][4]
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or other suitable organic solvent
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of this compound. The addition rate should be controlled to maintain the reaction temperature between 0-10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The crude product may precipitate as a solid or separate as an oil. Extract the product with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude 4-Bromo-2-chloro-5-nitrobenzotrifluoride can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
References
- 1. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 2. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The reaction's utility is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis.
This document provides detailed application notes and experimental protocols for the Heck reaction of 4-Bromo-2-chlorobenzotrifluoride. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability and lipophilicity. The presence of two different halogen substituents (bromine and chlorine) on the aromatic ring introduces a chemoselectivity challenge. Based on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the Heck reaction is anticipated to proceed selectively at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for potential subsequent transformations.
Principle of Chemoselective Heck Reaction
The chemoselectivity of the Heck reaction with polyhalogenated aromatic compounds is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst. The C-Br bond is significantly weaker and more readily undergoes oxidative addition than the C-Cl bond. By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, it is possible to achieve highly selective coupling at the C-Br position of this compound.
Experimental Protocols
The following protocols are designed to perform a selective Heck reaction at the C-Br bond of this compound with common alkenes like styrene and n-butyl acrylate. These protocols are based on established methodologies for similar aryl bromides and are optimized for high selectivity and yield.
Protocol 1: Heck Reaction of this compound with Styrene
Objective: To synthesize 2-chloro-4-styrylbenzotrifluoride via a selective Heck coupling at the C-Br bond.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the chosen base (Triethylamine, 1.5 mmol, 1.5 equiv. or Sodium Carbonate, 2.0 mmol, 2.0 equiv.), and the anhydrous solvent (DMF or MeCN, 5 mL).
-
Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-styrylbenzotrifluoride.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate via a selective Heck coupling at the C-Br bond.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.01 mmol, 1 mol%) and tri-o-tolylphosphine (0.02 mmol, 2 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and the anhydrous solvent (DMAc or NMP, 5 mL).
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield n-butyl (E)-3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the selective Heck reaction of this compound. The data is based on analogous reactions reported in the literature for structurally similar compounds.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 110 | 18 | ~85 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | MeCN | 100 | 24 | ~80 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2.0) | DMAc | 130 | 12 | ~90 |
| 4 | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | NMP | 140 | 10 | ~88 |
| 5 | Methyl Acrylate | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (1.5) | Dioxane | 100 | 16 | ~82 |
Visualizations
Catalytic Cycle of the Selective Heck Reaction
The following diagram illustrates the catalytic cycle for the selective Heck reaction of this compound, highlighting the preferential oxidative addition at the C-Br bond.
Caption: Catalytic cycle for the selective Heck reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing the Heck reaction of this compound.
Caption: General experimental workflow for the Heck reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-Bromo-2-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both bromo and chloro substituents, along with the electron-withdrawing trifluoromethyl group, offers opportunities for selective C-N bond formation.
The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and selectivity.
Reaction Principle and Selectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[2]
For a substrate like this compound, selectivity is a key consideration. Generally, the reactivity of aryl halides in oxidative addition follows the order Ar-I > Ar-Br > Ar-Cl.[3] This inherent reactivity difference allows for the selective amination at the more reactive C-Br bond over the C-Cl bond under carefully controlled conditions.
Data Presentation: Representative Reaction Conditions
While specific literature on the Buchwald-Hartwig amination of this compound is limited, the following tables provide representative conditions and expected outcomes based on reactions with structurally similar aryl halides. These tables serve as a starting point for reaction optimization.
Table 1: Screening of Catalysts and Ligands for the Mono-amination of this compound with a Primary Amine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 92 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 90 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 16 | 88 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Table 2: Screening of Reaction Parameters for the Mono-amination of this compound with a Secondary Amine
| Entry | Amine | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| 2 | Piperidine | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 90 |
| 3 | N-Methylaniline | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 85 |
| 4 | Pyrrolidine | LHMDS (1.5) | THF | 80 | 24 | 92 |
Catalyst system for Table 2: Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Yields are hypothetical.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound.
Protocol 1: General Procedure for the Amination with a Primary Aliphatic Amine
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-hexylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the primary aliphatic amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination with a Secondary Cyclic Amine
Materials:
-
This compound
-
Secondary cyclic amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the secondary cyclic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Key components of the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chlorobenzotrifluoride. The information is designed to address common side reactions and other issues that may be encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial synthesis method is the Sandmeyer reaction. This process involves the diazotization of 4-amino-2-chlorobenzotrifluoride followed by a copper(I) bromide-mediated displacement of the diazonium group.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the Sandmeyer reaction?
The primary side reactions include:
-
Phenol Formation: The diazonium salt intermediate can react with water in the reaction mixture to produce 4-hydroxy-2-chlorobenzotrifluoride.
-
Azo Coupling: The highly reactive diazonium salt can couple with the starting material, 4-amino-2-chlorobenzotrifluoride, or other aromatic species to form colored azo compounds.
-
Reduction (Deamination): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 2-chlorobenzotrifluoride.
-
Biaryl Formation: Aryl radicals, which are intermediates in the Sandmeyer reaction, can dimerize to form biaryl compounds.[1][2]
Q3: Is the trifluoromethyl group stable under the reaction conditions?
The trifluoromethyl group is generally stable under the acidic conditions of the Sandmeyer reaction.[3][4] However, it can be sensitive to strongly basic conditions, which might be a consideration during the workup and purification stages.[3]
Q4: Why is temperature control so critical during this synthesis?
Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C. This decomposition can lead to an increase in side reactions, particularly the formation of the corresponding phenol, which will reduce the yield of the desired this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete diazotization of the starting amine. | Ensure the complete dissolution of the amine in the acid. Add the sodium nitrite solution slowly and maintain the temperature between 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper. |
| Decomposition of the diazonium salt. | Strictly maintain the reaction temperature between 0-5°C during diazotization and before the addition of the copper(I) bromide. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) bromide is of good quality and freshly prepared if possible. The reaction with the copper salt may require gentle warming, but this should be carefully controlled. | |
| Presence of a Colored Impurity (Often Red or Orange) | Formation of an azo compound. | Maintain a low temperature and ensure a slight excess of nitrous acid to fully consume the starting amine. Efficient stirring can also minimize localized areas of high amine concentration. |
| Significant Amount of 4-hydroxy-2-chlorobenzotrifluoride Detected | Hydrolysis of the diazonium salt. | Keep the reaction temperature low and minimize the amount of water in the reaction mixture where possible. The use of non-aqueous diazotization methods can also be considered. |
| Formation of 2-chlorobenzotrifluoride | Reduction of the diazonium salt. | Avoid the presence of reducing agents. The use of hypophosphorous acid, for example, is a known method for deamination and should be avoided. |
| Difficult Purification | Presence of multiple byproducts. | Optimize the reaction conditions to minimize side reactions. A carefully executed column chromatography is often necessary for purification.[5] |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature data. Please note that actual yields may vary depending on the specific experimental conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 4-amino-2-chlorobenzotrifluoride | [5] |
| Reagents | Acetonitrile, Copper(II) bromide, tert-Butyl nitrite | [5] |
| Reaction Temperature | 45°C | [5] |
| Reaction Time | 2.5 hours | [5] |
| Reported Yield | 50% | [5] |
| Common Byproducts | 4-hydroxy-2-chlorobenzotrifluoride, Azo compounds, 2-chlorobenzotrifluoride, Biaryl compounds | Inferred from general Sandmeyer reaction side products |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a patented procedure.[5]
Materials:
-
4-amino-2-chlorobenzotrifluoride
-
Acetonitrile
-
Copper(II) bromide
-
tert-Butyl nitrite
-
Dichloromethane (for chromatography)
Procedure:
-
Dissolve 4-amino-2-chlorobenzotrifluoride (9.780 g, 50.007 mmol) in acetonitrile (65 mL).
-
Add copper(II) bromide (11.169 g, 50.007 mmol) to form a green, non-homogeneous mixture.
-
Heat the mixture to 45°C.
-
Slowly add a solution of tert-butyl nitrite (6.53 mL, 55.008 mmol) in acetonitrile (10 mL) dropwise over 30 minutes.
-
Continue to stir the reaction mixture at 45°C for 2 hours after the addition is complete.
-
Cool the dark, inhomogeneous mixture to room temperature.
-
Purify the crude product directly by fast column chromatography using dichloromethane as the eluent.
-
Concentrate the purified fraction under reduced pressure to yield 4-bromo-2-chloro-1-trifluoromethylbenzene as a yellow oil (12.820 g, 50% yield).[5]
Visualizations
Caption: Experimental Workflow for Synthesis.
Caption: Main and Side Reaction Pathways.
References
Troubleshooting failed Suzuki coupling with 4-Bromo-2-chlorobenzotrifluoride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on challenging substrates like 4-Bromo-2-chlorobenzotrifluoride .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and similar electron-deficient, polyhalogenated aryl halides.
Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Failure of a Suzuki coupling with a substrate like this compound can stem from several factors. This substrate is characterized by two halogen atoms of differing reactivity (Br and Cl) and a strong electron-withdrawing trifluoromethyl (-CF₃) group. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed. The presence of oxygen can lead to catalyst deactivation and the formation of unwanted homocoupling byproducts from the boronic acid.[1]
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your this compound.
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially under aqueous basic conditions. Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Use fresh, high-quality catalyst and ligand.
-
Solvent and Base: Use anhydrous, degassed solvents and a high-purity base.
-
Q2: I am observing the formation of significant byproducts, such as homocoupling of the boronic acid or debromination of my starting material. How can I minimize these side reactions?
A2:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling, ensure rigorous exclusion of air from your reaction mixture by using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1]
-
Debromination/Dehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom can occur under certain conditions. This can be influenced by the choice of base, solvent, and the presence of water. If significant dehalogenation is observed, consider using a milder base or adjusting the solvent system.
Q3: Which halogen (Bromine or Chlorine) is expected to react in this compound, and how can I ensure selectivity?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl.[2][3] Therefore, for this compound, the Suzuki coupling is expected to occur selectively at the more reactive Carbon-Bromine bond. The electron-withdrawing -CF₃ group further activates the ring towards oxidative addition. To ensure high selectivity:
-
Reaction Temperature: Use the mildest temperature that allows for the reaction to proceed to completion. Higher temperatures can sometimes lead to the reaction of the less reactive C-Cl bond.
-
Catalyst System: While many modern catalyst systems are highly active, starting with standard conditions known for selective C-Br coupling is advisable. For instance, catalyst systems that are not overly reactive may favor the more facile C-Br oxidative addition.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: For a challenging substrate like this compound, a robust catalyst system is recommended. Modern biarylphosphine ligands, often referred to as Buchwald ligands, are known to be effective for cross-coupling of electron-deficient and sterically hindered aryl halides.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2 mol %) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos or XPhos (2-4 mol %) | These are bulky, electron-rich phosphine ligands that promote oxidative addition and are effective for challenging substrates. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong base effective for less reactive substrates. K₂CO₃ is a common, cost-effective alternative.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A mixture of an aprotic organic solvent and water is often necessary to dissolve both the organic reagents and the inorganic base. |
| Temperature | 80-110 °C | The reaction may require heating to proceed at a reasonable rate. |
Troubleshooting Workflow
If your initial reaction fails, the following workflow can help diagnose and solve the problem.
References
- 1. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Grignard Reactions with 4-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reaction yields with 4-Bromo-2-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions, often stemming from the passivating magnesium oxide layer on the magnesium surface.[1] Here are the primary causes and troubleshooting steps:
-
Inactive Magnesium Surface: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1]
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water and will be quenched.[1][3]
-
Poor Quality Reagents: Old or improperly stored this compound or solvents can contain impurities that inhibit the reaction.
-
Solution: Use freshly opened anhydrous solvents and ensure the purity of your aryl halide.
-
Troubleshooting Flowchart for Reaction Initiation
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Q2: I'm observing a low yield of my desired product. What are the potential side reactions and how can I minimize them?
A2: Low yields can be attributed to several factors, including side reactions. With this compound, the primary concerns are Wurtz coupling and reactions involving the other halogen.
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a biphenyl byproduct.[6] This is more likely at higher concentrations of the aryl halide and at elevated temperatures.[6]
-
Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.[7] Ensure the reaction temperature is controlled.
-
-
Reaction at the Chlorine Site: While the carbon-bromine bond is more reactive and should preferentially form the Grignard reagent, reaction at the carbon-chlorine bond can occur, especially under harsh conditions.
-
Solution: Employ milder reaction conditions and consider using a more selective activation method. The use of highly reactive "Rieke Magnesium" can allow for Grignard formation at lower temperatures, which can improve selectivity.[8]
-
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Wurtz Coupling | R-MgX + R-X → R-R + MgX₂ | Slow, dropwise addition of the aryl halide.[7] Maintain a moderate reaction temperature. |
| Reaction with Water | R-MgX + H₂O → R-H + Mg(OH)X | Use rigorously dried glassware and anhydrous solvents.[1][3] |
| Reaction with Oxygen | 2 R-MgX + O₂ → 2 R-OMgX → 2 R-OH (after workup) | Maintain a positive pressure of an inert gas (N₂ or Ar). |
| Formation of Benzene | Grignard reagent abstracts a proton from any acidic source. | Ensure all reagents and the reaction environment are aprotic.[3] |
Q3: Which solvent is best for my Grignard reaction with this compound?
A3: The choice of solvent is critical for a successful Grignard reaction. Ethereal solvents are necessary to solvate and stabilize the Grignard reagent.[5]
-
Tetrahydrofuran (THF): Often the preferred solvent for aryl halides due to its higher boiling point and better solvating ability compared to diethyl ether.[4][9] This can facilitate the reaction of less reactive halides.
-
Diethyl Ether (Et₂O): A common solvent for Grignard reactions, but its low boiling point (34.6 °C) may not be sufficient for initiating reactions with some aryl halides.[10]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and lower peroxide formation tendency.[5]
Table 2: Comparison of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Advantages |
| Diethyl Ether | 34.6 | -45 | Easy to remove post-reaction. |
| Tetrahydrofuran (THF) | 66 | -14 | Good for less reactive halides.[4][9] |
| 2-Methyltetrahydrofuran | 80 | -11 | "Green" alternative, higher boiling point.[5] |
| Cyclopentyl methyl ether | 106 | -1 | Higher boiling point, reduced peroxide formation.[5] |
Logical Workflow for Solvent Selection
Caption: Logical workflow for Grignard solvent selection.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
This protocol describes common methods for activating magnesium turnings to remove the passivating oxide layer.[1]
Method A: Iodine Activation
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.[1]
-
Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[11]
-
Allow the flask to cool to room temperature under the inert atmosphere before adding the solvent.
Method B: 1,2-Dibromoethane (DBE) Activation
-
Place magnesium turnings (1.2 equivalents) in the flame-dried flask under an inert atmosphere.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Using a syringe, add a few drops of 1,2-dibromoethane.[1]
-
Initiation is indicated by the formation of bubbles (ethylene gas).[9] Once the initial reaction subsides, proceed with the addition of the aryl halide solution.
Protocol 2: Formation of the Grignard Reagent
This protocol details the formation of the Grignard reagent from this compound.
-
Apparatus Setup: Assemble the dry three-neck flask containing the activated magnesium turnings with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the aryl halide solution to the magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux, indicating initiation.[1] Gentle warming with a water bath may be necessary if the reaction does not start.[5]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[5] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. US6197089B1 - Activated magnesium metal - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. echemi.com [echemi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Bromo-2-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized via a Sandmeyer reaction from 4-amino-2-chlorobenzotrifluoride, potential impurities include:
-
Unreacted starting material: 4-amino-2-chlorobenzotrifluoride.
-
Byproducts from side reactions: Phenolic compounds (from reaction with water), and dehalogenated species.[1][2][3][4]
-
Isomeric impurities: Positional isomers of the product may form depending on the purity of the starting materials.
-
Residual copper salts: If a copper catalyst is used in the Sandmeyer reaction.[1][3]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Fractional Distillation (under reduced pressure): Ideal for separating the product from impurities with significantly different boiling points.[5][6][7][8]
-
Flash Column Chromatography: Effective for removing polar impurities and closely related isomers.[9][10][11][12][13][14]
-
Recrystallization: A powerful technique for achieving high purity, particularly if the product is a solid at room temperature or can be induced to crystallize.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties are summarized in the table below. The high boiling point at atmospheric pressure necessitates the use of vacuum distillation to prevent decomposition.
| Property | Value | Source |
| Molecular Weight | 259.45 g/mol | [Vendor Data] |
| Boiling Point (Predicted) | 224.1 ± 35.0 °C at 760 mmHg | [Vendor Data] |
| Form | Clear, colorless to slightly yellow liquid | [Vendor Data] |
Note: The atmospheric boiling point is a predicted value. It is highly recommended to perform distillation under reduced pressure.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling | - Insufficient agitation.- Superheating of the liquid. | - Use a magnetic stir bar or boiling chips.- Ensure uniform heating with a heating mantle and sand or oil bath. |
| Poor separation of fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Slow down the distillation rate by reducing the heat input.- Ensure all connections are airtight and the vacuum pump is operating correctly. |
| Product decomposition | - Temperature is too high. | - Reduce the pressure to lower the boiling point.- Ensure the heating bath temperature is not excessively higher than the vapor temperature. |
Flash Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Use a larger column or reduce the amount of crude material loaded. |
| Cracking of the silica bed | - Improper packing of the column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica bed. |
| Product elutes too quickly or too slowly | - Solvent polarity is too high or too low. | - Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Choose a lower-boiling point solvent.- Try a two-solvent recrystallization system.- Perform a preliminary purification by chromatography to remove impurities. |
| Low recovery of purified product | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| No crystal formation upon cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.- Select a different solvent or a solvent mixture.[15][16][17][18][19] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Discard the initial low-boiling fraction. Collect the main fraction at the expected boiling point under the applied pressure. Monitor the purity of the fractions by GC or TLC.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable eluent system. A common starting point for halogenated aromatic compounds is a mixture of hexane and ethyl acetate.[17] Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Add the eluent to the column and apply positive pressure to begin elution. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not at room temperature. Potential solvents include methanol, ethanol, hexane, or mixtures such as ethanol/water.[15][16][17]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Visualizations
Caption: A general workflow for the multi-step purification of this compound.
Caption: A logical decision tree for troubleshooting purification issues based on impurity type.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tmcindustries.com [tmcindustries.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. buschvacuum.com [buschvacuum.com]
- 8. What is vacuum fractional distillation.pdf [slideshare.net]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Byproduct Identification and Troubleshooting in Reactions of 4-Bromo-2-chlorobenzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorobenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and potential byproducts encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The two most common transformations are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the synthesis of carbon-nitrogen bonds. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the two halogen substituents, make it a valuable substrate in the synthesis of pharmaceuticals and agrochemicals.
Q2: What are the typical byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A2: In Suzuki-Miyaura coupling reactions, aside from the desired biaryl product, several byproducts can form. The most common include:
-
Homocoupling products: Formation of a biaryl from the coupling of two molecules of the boronic acid reagent or two molecules of this compound.
-
Dehalogenation products: Replacement of the bromine or chlorine atom on the benzotrifluoride ring with a hydrogen atom, leading to the formation of 2-chloro-benzotrifluoride or 4-bromo-benzotrifluoride.
-
Protodeboronation products: The boronic acid reagent can be converted back to the corresponding arene before it participates in the cross-coupling reaction.
Q3: What side reactions can occur during the Buchwald-Hartwig amination of this compound?
A3: The Buchwald-Hartwig amination can also be accompanied by the formation of undesired byproducts. Key side reactions include:
-
Hydrodehalogenation: Similar to the Suzuki reaction, the starting aryl halide can be reduced, replacing the bromine or chlorine with hydrogen.
-
Ligand degradation: The phosphine ligands used in the reaction can undergo oxidation or other degradation pathways, leading to reduced catalytic activity.
-
Side reactions of the amine: The amine coupling partner can undergo side reactions, especially if it is sterically hindered or has other reactive functional groups. The choice of base is critical to avoid unwanted reactions of the amine or other functional groups on the substrates.
Q4: How can I minimize byproduct formation in these reactions?
A4: Minimizing byproduct formation requires careful optimization of reaction conditions. Key strategies include:
-
Inert atmosphere: Both Suzuki and Buchwald-Hartwig reactions are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.
-
High-purity reagents and solvents: Using high-purity, anhydrous, and degassed solvents and reagents is essential to prevent side reactions.
-
Ligand and catalyst selection: The choice of palladium catalyst and ligand is critical and substrate-dependent. Screening different ligands can significantly improve yield and reduce byproduct formation.
-
Base selection: The type and amount of base can influence the reaction outcome. For Suzuki couplings, inorganic bases like potassium carbonate or cesium carbonate are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often used, but the choice must be compatible with the functional groups present in the substrates.
-
Temperature control: Optimizing the reaction temperature can help to minimize the rates of side reactions relative to the desired coupling reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Ensure the reaction is performed under a strict inert atmosphere. |
| Poor quality boronic acid | - Use high-purity boronic acid. - Consider using a boronate ester, which can be more stable. | |
| Inappropriate base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and anhydrous. | |
| Significant homocoupling of boronic acid | Presence of oxygen | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of inert gas throughout the reaction. |
| High catalyst loading | - Reduce the palladium catalyst loading. | |
| Formation of dehalogenated byproduct | Presence of water or protic impurities | - Use anhydrous solvents and reagents. - Add a drying agent if necessary. |
| Inappropriate ligand | - Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress dehalogenation. |
Buchwald-Hartwig Amination: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield | Inactive catalyst system | - Screen different palladium precursors and phosphine ligands. Bulky, electron-rich biarylphosphine ligands are often effective. - Use a pre-catalyst to ensure the formation of the active Pd(0) species. |
| Inappropriate base | - The choice of base is critical. Strong bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates. - Ensure the base is completely soluble in the reaction solvent. | |
| Poor solvent choice | - Toluene, dioxane, and THF are common solvents. Avoid chlorinated solvents which can poison the catalyst. | |
| Significant hydrodehalogenation of the aryl halide | Inefficient reductive elimination | - The choice of ligand can influence the rate of reductive elimination versus side reactions. Screen different ligands. |
| Presence of a hydrogen source | - Ensure all reagents and solvents are anhydrous. | |
| Reaction does not go to completion | Catalyst decomposition | - The catalyst may not be stable under the reaction conditions. Consider a lower reaction temperature or a more robust catalyst system. |
| Steric hindrance | - For sterically hindered amines or aryl halides, more specialized ligands and longer reaction times may be necessary. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Reaction: this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve palladium(II) acetate and tricyclohexylphosphine in anhydrous 1,4-dioxane under argon.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Representative Buchwald-Hartwig Amination Protocol
Reaction: this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound, morpholine, and sodium tert-butoxide under a positive flow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following table provides representative data for byproduct distribution in a Suzuki-Miyaura coupling reaction. Please note that these values are illustrative and actual results will vary depending on the specific reaction conditions.
| Product/Byproduct | Chemical Structure | Representative Yield (%) | Analytical Method |
| Desired Product | 2-Chloro-4-phenylbenzotrifluoride | 85 | GC-MS, ¹H NMR |
| Homocoupling (Aryl Halide) | Bis(2-chloro-4-(trifluoromethyl)phenyl) | < 5 | GC-MS |
| Homocoupling (Boronic Acid) | Biphenyl | < 3 | GC-MS |
| Dehalogenation (Br) | 2-Chlorobenzotrifluoride | < 2 | GC-MS |
| Dehalogenation (Cl) | 4-Bromobenzotrifluoride | < 1 | GC-MS |
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for troubleshooting common issues in cross-coupling reactions.
Technical Support Center: Synthesis of 4-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-2-chlorobenzotrifluoride. The primary synthesis route addressed is the Sandmeyer reaction of 4-amino-2-chlorobenzotrifluoride.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound, with a focus on improving reaction yield and product purity.
Q1: My reaction yield is significantly lower than expected (e.g., <50%). What are the most likely causes?
Low yields in the Sandmeyer reaction of 4-amino-2-chlorobenzotrifluoride are typically traced back to three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper catalyst.[1] The presence of a strong electron-withdrawing group like trifluoromethyl (-CF3) on the aniline precursor can exacerbate these issues.
| Potential Cause | Visual Cues & Observations | Recommended Solutions |
| Incomplete Diazotization | - Residual starting material (4-amino-2-chlorobenzotrifluoride) in the reaction mixture (confirm with TLC/LC-MS).- The reaction mixture does not give a positive starch-iodide test (no blue color), indicating a lack of excess nitrous acid.[1] | - Ensure adequate acidity: The aniline must be fully dissolved in a sufficiently acidic medium (e.g., HBr, H2SO4) before adding the nitrite source.- Slow nitrite addition: Add the sodium nitrite or tert-butyl nitrite solution slowly and dropwise, maintaining the low temperature to prevent localized warming and decomposition of nitrous acid.- Verify nitrite quality: Use a fresh, dry source of sodium nitrite or tert-butyl nitrite. |
| Diazonium Salt Decomposition | - Excessive foaming or gas evolution (N2) during or shortly after diazotization.- The appearance of dark, tar-like byproducts in the reaction mixture.[1]- A strong phenolic odor, suggesting the formation of 4-hydroxy-2-chlorobenzotrifluoride. | - Strict temperature control: Maintain the temperature of the diazotization step between 0-5°C using an ice-salt bath.[1] Higher temperatures lead to rapid decomposition.- Prompt use of diazonium salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.- Avoid light: Protect the reaction from direct light, which can accelerate decomposition. |
| Copper Catalyst Issues | - The reaction stalls, with little to no nitrogen evolution after the addition of the diazonium salt to the copper bromide solution.- The color of the copper bromide solution does not change as expected upon addition of the diazonium salt. | - Use freshly prepared CuBr: Copper(I) bromide can oxidize to copper(II) on storage. If possible, prepare it fresh or wash the commercial product to remove any Cu(II) impurities.- Ensure complete dissolution of CuBr: The copper(I) bromide should be fully dissolved in the acidic medium (e.g., HBr) to ensure its availability for the reaction.- Consider a Cu(I)/Cu(II) mixture: Some studies suggest that a catalytic mixture of CuBr and CuBr2 can lead to higher yields.[2] |
Q2: My final product is impure, showing multiple spots on a TLC plate. What are the common byproducts and how can I minimize them?
The primary byproducts in this Sandmeyer reaction are phenols, biaryl compounds, and unreacted starting material.[3]
| Common Byproduct | Formation Mechanism | Minimization & Removal Strategies |
| 4-hydroxy-2-chlorobenzotrifluoride | The diazonium salt reacts with water in the reaction mixture, especially at elevated temperatures. | - Maintain strict temperature control (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction.- Use a non-aqueous solvent system if possible, although this can present other challenges.- Can be removed by column chromatography. |
| Biaryl Compounds | Coupling of the aryl radical intermediate with another aromatic ring.[3] | - Ensure efficient trapping of the aryl radical by the bromide from the copper salt. This is favored by using a sufficient concentration of an active copper catalyst.- Avoid high concentrations of the diazonium salt.- Can be removed by column chromatography. |
| 2-chloro-4-(trifluoromethyl)benzene | Reductive deamination of the diazonium salt. | - This can be minimized by ensuring the presence of a sufficient amount of the copper bromide reagent.- Can be difficult to separate from the desired product due to similar boiling points; fractional distillation may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization and Sandmeyer steps?
For the diazotization of 4-amino-2-chlorobenzotrifluoride, a temperature range of 0-5°C is crucial to prevent the premature decomposition of the unstable diazonium salt.[1] The subsequent Sandmeyer reaction with copper(I) bromide is often initiated at a low temperature and may be gently warmed (e.g., to room temperature or slightly above) to ensure the reaction goes to completion, which is indicated by the cessation of nitrogen gas evolution.
Q2: Can I use Copper(II) bromide instead of Copper(I) bromide?
While the classic Sandmeyer reaction utilizes a copper(I) salt as the catalyst, some variations have been developed that use copper(II) salts.[1] However, for the traditional and most reliable Sandmeyer bromination, copper(I) bromide is the recommended reagent . Some studies have shown that a combination of Cu(I) and Cu(II) can be beneficial for catalytic versions of the reaction.[2]
Q3: How can I monitor the progress of the reaction?
The progress of the Sandmeyer reaction can be monitored in a few ways:
-
Gas Evolution: The reaction produces nitrogen gas, so the rate of bubbling can give a qualitative indication of the reaction rate. The reaction is considered complete when gas evolution ceases.
-
TLC Analysis: Periodically take small aliquots from the reaction mixture, quench them, and analyze by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (4-amino-2-chlorobenzotrifluoride) and the appearance of the product.
-
Starch-Iodide Paper: To ensure the initial diazotization is complete, you can test for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates that all the aniline has been consumed.[1]
Q4: What are the best practices for purifying the final product?
After the reaction is complete, the crude this compound is typically isolated by extraction into an organic solvent. The primary purification methods are:
-
Column Chromatography: This is a very effective method for removing polar impurities like the phenolic byproduct and any remaining starting material. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Distillation: If the product is obtained in sufficient quantity and purity, vacuum distillation can be used for further purification.
Data Presentation
Table 1: Illustrative Effect of Catalyst on Yield
| Catalyst | Expected Yield Range | Comments |
| CuBr (1.1 eq) | 45-55% | The standard and most common catalyst for this reaction. |
| CuBr2 (1.1 eq) | 20-30% | Generally less effective as the primary catalyst in the classic Sandmeyer reaction. |
| CuBr (0.2 eq) / CuBr2 (0.2 eq) | 50-65% | A catalytic mixture can sometimes improve yield and reduce the amount of copper salts needed.[2] |
Table 2: Illustrative Effect of Reaction Temperature on Byproduct Formation
| Diazotization Temperature | Main Product Yield (Illustrative) | Phenolic Byproduct (Illustrative) |
| 0-5°C | 50% | <5% |
| 10-15°C | 30-40% | 10-15% |
| >20°C | <20% | >20% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a known synthetic procedure and general best practices for Sandmeyer reactions.
Materials:
-
4-amino-2-chlorobenzotrifluoride
-
Copper(II) bromide (or Copper(I) bromide)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Dichloromethane (for chromatography)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-amino-2-chlorobenzotrifluoride (1.0 eq) in acetonitrile.
-
Addition of Copper Salt: To this solution, add copper(II) bromide (1.0 eq) to form a suspension.
-
Heating: Gently heat the mixture to 45°C with stirring.
-
Diazotization and Sandmeyer Reaction: Prepare a solution of tert-butyl nitrite (1.1 eq) in acetonitrile. Add this solution dropwise to the heated reaction mixture over a period of 30 minutes.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 45°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified directly by column chromatography.
-
-
Purification:
-
Load the crude reaction mixture onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., dichloromethane or a hexane/ethyl acetate gradient) to separate the product from impurities.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as an oil.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
References
Preventing debromination in reactions with 4-Bromo-2-chlorobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 4-Bromo-2-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-chloro-1-(trifluoromethyl)benzene as a byproduct, reducing the yield of the desired product and complicating purification.
Q2: Which types of reactions are most susceptible to debromination with this substrate?
A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are particularly prone to debromination. Grignard reagent formation can also be affected by side reactions, although debromination is one of several potential issues.
Q3: What is the general reactivity order of the C-Br and C-Cl bonds in this compound?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond in this compound is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-substituted position if reaction conditions are carefully controlled.[1]
Q4: What are the primary factors that promote debromination?
A4: The primary factors include the choice of catalyst and ligand, the type and strength of the base, the solvent, and the reaction temperature. High temperatures, strong bases, and certain solvents can increase the likelihood of debromination.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments and provides a systematic approach to troubleshooting.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
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Formation of a significant amount of 2-chloro-1-(trifluoromethyl)benzene byproduct.
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Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Troubleshooting Workflow:
A systematic workflow for troubleshooting debromination.
Root Causes and Solutions:
-
Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species that lead to debromination.
-
Solution: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the debromination side reaction.
-
Solution: Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling.
-
-
Suboptimal Catalyst/Ligand System: The choice of palladium precursor and, more importantly, the ancillary ligands can significantly influence the extent of debromination.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions.
-
-
Presence of Protic Impurities: Water, alcohols, or other protic impurities can serve as a hydride source for the formation of palladium-hydride species.
-
Solution: Use anhydrous, degassed solvents and ensure all reagents are of high purity and handled under an inert atmosphere.
-
Issue 2: Low Yield or No Reaction in Grignard Reagent Formation
Symptoms:
-
The reaction to form the Grignard reagent does not initiate.
-
Low yield of the desired product after reaction with an electrophile.
-
Formation of biphenyl-type byproducts.
Root Causes and Solutions:
-
Passivated Magnesium Surface: Magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[2]
-
Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the reaction flask.[2]
-
-
Presence of Water: Grignard reagents are highly reactive towards protic compounds like water.
-
Side Reactions: High concentrations of the aryl halide can lead to Wurtz-type coupling, forming biphenyl byproducts.[3]
-
Solution: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Data Presentation: Influence of Reaction Parameters on Cross-Coupling Reactions
While specific quantitative data for the debromination of this compound is not extensively available, the following tables provide representative data for analogous substrates, illustrating the impact of different reaction parameters.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Product Yield (%) |
| 4-Bromotoluene | t-BuOK | 100 | Moderate | Significant |
| 4-Bromotoluene | K₂CO₃ | 100 | High | Minimal |
| 4-Bromoacetophenone | Cs₂CO₃ | 110 | 90 | <5 |
| 4-Bromoacetophenone | Na₂CO₃ | 110 | 85 | ~10 |
| Note: The yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions. |
Table 2: Effect of Ligand on Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline
| Ligand | Base | Temperature (°C) | Desired Product Yield (%) |
| P(t-Bu)₃ | NaOtBu | 100 | 85 |
| XPhos | NaOtBu | 100 | 95 |
| RuPhos | NaOtBu | 100 | 92 |
| Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 24 h. Yields determined by GC analysis. Data is representative and compiled from analogous reactions in the literature.[4] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for a similar substrate and is designed to minimize debromination.[5]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.7 mol%)
-
Triphenylphosphine (PPh₃) (2.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.1 equiv)
-
Acetonitrile
-
Water
Procedure:
-
To a reaction vessel, add acetonitrile, water, potassium carbonate, and this compound.
-
Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes.
-
Cool the mixture to 60-70 °C under nitrogen.
-
Add palladium(II) acetate and triphenylphosphine under a nitrogen atmosphere.
-
Add a solution of the arylboronic acid in acetonitrile to the reaction mixture over about 30 minutes at 70 °C.
-
Stir the reaction mixture for 2 hours at 70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the aqueous phase.
-
Cool the organic phase and add water to precipitate the product.
-
Filter the crystalline product, wash with a mixture of acetonitrile and water, and dry under reduced pressure.
Optimized Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline based on conditions for similar substrates and may require optimization.[4]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Grignard Reagent Formation from this compound
This protocol is a general procedure for the formation of Grignard reagents and requires strict anhydrous conditions.[3]
Materials and Reagents:
-
Magnesium turnings (1.1 equiv)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
Procedure:
-
Place the magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel, under a nitrogen or argon atmosphere.
-
Add a small amount of anhydrous ether and a crystal of iodine.
-
Dissolve the this compound in anhydrous ether and add a small portion to the magnesium.
-
If the reaction does not start (indicated by bubbling and the disappearance of the iodine color), gently warm the flask or add a few drops of 1,2-dibromoethane.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizations
Simplified mechanism of a cross-coupling reaction with the competing debromination pathway.
Decision-making for optimal reaction conditions.
References
Technical Support Center: Cross-Coupling with 4-Bromo-2-chlorobenzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving 4-bromo-2-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: Which bond is expected to react first in this compound?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] This is due to the difference in their bond dissociation energies. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1] Therefore, with appropriate catalyst selection, you can achieve chemoselective functionalization at the C-Br position.
Q2: What is a good starting point for a selective Suzuki-Miyaura coupling at the C-Br position?
A2: A reliable starting point is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd₂(dba)₃ with a phosphine ligand.[1][2] For substrates that may be more challenging due to the electron-withdrawing trifluoromethyl group, using bulky, electron-rich biarylphosphine ligands like XPhos or SPhos can be beneficial.[3][4] A common base is an aqueous solution of Na₂CO₃ or K₃PO₄ in a solvent system like toluene, dioxane, or DMF with water.[1][4]
Q3: For a Buchwald-Hartwig amination, what type of catalyst system should I choose?
A3: Buchwald-Hartwig aminations typically require bulky, electron-rich biaryl phosphine ligands to facilitate the crucial C-N reductive elimination step.[3][5] Catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligands such as XPhos, RuPhos, or BrettPhos are highly effective.[3] A strong, non-nucleophilic base like NaOtBu or LHMDS is generally required.[4][6]
Q4: Can I perform a Sonogashira coupling selectively at the C-Br bond?
A4: Yes, selective Sonogashira coupling is readily achievable. The classic conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent such as DMF or THF.[1][7] Copper-free conditions have also been developed and can be advantageous for sensitive substrates to avoid homocoupling of the alkyne (Glaser coupling).[8][9]
Q5: How does the electron-withdrawing trifluoromethyl (-CF₃) group affect the reaction?
A5: The strong electron-withdrawing nature of the -CF₃ group can impact the reactivity of the aryl halide. While it can make the C-Br bond more susceptible to oxidative addition, it can also make some substrates less reactive overall, particularly in reactions sensitive to electronic effects.[10] This may necessitate the use of more active, electron-rich ligands and potentially higher reaction temperatures to achieve good conversion.
Troubleshooting Guides
Problem 1: Low or No Conversion to Product
-
Question: My reaction has stalled, and I'm only recovering starting material. What should I check?
-
Answer:
-
Catalyst Inactivity: The active Pd(0) species may not have formed or has been deactivated.[8] If using a Pd(II) precatalyst, ensure your conditions (solvent, base, temperature) are suitable for its reduction. Consider using a pre-formed, air-stable Pd(0) catalyst or a more advanced precatalyst (e.g., a G3-palladacycle).[3]
-
Reagent Purity: Trace impurities in reagents or solvents can act as potent catalyst poisons.[8][11] Sulfur compounds, for example, can irreversibly bind to palladium.[8] Ensure you are using high-purity, degassed solvents and fresh, high-quality reagents.[12]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[12] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Sub-Optimal Conditions: The temperature may be too low, or the chosen base may be too weak. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][13] For Buchwald-Hartwig aminations, a strong base like NaOtBu is typically necessary.[4]
-
Problem 2: Formation of Undesired Byproducts
-
Question: I am seeing significant byproduct formation, such as homocoupling or debromination. How can I minimize this?
-
Answer:
-
Homocoupling (Aryl-Aryl): This often occurs when the rate of transmetalation (in Suzuki) is slow compared to side reactions. Ensure your boronic acid is of high quality. You can try changing the base or solvent system to improve solubility and reaction rates.
-
Homocoupling (Alkyne-Alkyne / Glaser Coupling): In Sonogashira reactions, this is a common side reaction promoted by the copper co-catalyst, especially in the presence of oxygen.[8] Ensure the reaction is strictly anaerobic. Alternatively, switch to a copper-free protocol.[8]
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur, often promoted by trace water or other proton sources. Ensure anhydrous conditions and use high-purity reagents. The choice of ligand and base can also influence this side reaction.[3]
-
Reaction at the C-Cl Position: If you observe products resulting from coupling at the chlorine position, the reaction conditions are too harsh, or the catalyst system is not selective enough. Reduce the reaction temperature, screen different ligands, or choose a catalyst known for high selectivity in bromo-chloro substrates.[1]
-
Problem 3: Catalyst Decomposition
-
Question: My reaction mixture turned black, and the reaction stopped. What happened?
-
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black, which is catalytically inactive.[8] This can be caused by:
-
High Temperatures: The catalyst complex may not be thermally stable at the reaction temperature. Consider using a lower temperature for a longer duration or screening ligands that form more stable complexes.[8]
-
Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center throughout the catalytic cycle. Bulky, electron-rich phosphine ligands often provide greater stability.[12]
-
Ligand Degradation: The phosphine ligand itself can be susceptible to oxidation or other degradation pathways. Ensure all reactions are run under a strictly inert atmosphere.
-
Data Presentation: Recommended Catalyst Systems
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Selectivity Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | Good C-Br selectivity.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | Excellent for challenging substrates.[4] | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene or Dioxane | 80-110 | High efficiency for C-N coupling.[4] |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 60-90 | Good functional group tolerance.[5] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-2) | CuI (2-5) | Et₃N (2-3) | DMF or THF | 25-80 | Classic, reliable conditions.[1][7] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - (precatalyst) | TMP (2) | DMSO | 25 (rt) | Air-stable precatalyst for copper-free coupling.[9] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-Br position of this compound.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the ligand SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol details the selective amination at the C-Br position.
-
Reagent Preparation: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). If using a precursor like Pd₂(dba)₃, add it along with the ligand (e.g., XPhos).[4]
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an argon atmosphere.
-
Reagent and Solvent Addition: Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours.
-
Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol outlines the copper-catalyzed coupling of a terminal alkyne at the C-Br position.
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (3 mL) and anhydrous, degassed THF (5 mL) via syringe.[1][7] Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (start at room temperature and gently heat to 50-60 °C if necessary) for 4-8 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.[7]
-
Work-up: Once complete, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: Catalyst selection logic for this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in 4-Bromo-2-chlorobenzotrifluoride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the synthesis of 4-Bromo-2-chlorobenzotrifluoride. The following information is compiled to ensure laboratory safety and procedural success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling exothermic events.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during diazotization. | Addition of sodium nitrite solution is too fast. | Immediately slow down or stop the addition of the sodium nitrite solution. Ensure the cooling bath is at the correct temperature and functioning efficiently. |
| Inadequate cooling capacity. | Use a larger or more efficient cooling bath (e.g., ice-salt or a cryocooler). Ensure good heat transfer by using an appropriate reaction vessel and stirring speed. | |
| Incorrect stoichiometry of reagents. | Double-check all reagent calculations and measurements before starting the reaction. | |
| Localized "hot spots" or color changes in the reaction mixture. | Poor mixing of reactants. | Increase the stirring rate to ensure homogeneous distribution of reagents and temperature. Use a properly sized stir bar or overhead stirrer. |
| Decomposition of the diazonium salt (indicated by gas evolution and darkening of the solution). | Reaction temperature is too high. | Maintain the reaction temperature strictly between 0-5°C during diazotization. Diazonium salts are thermally unstable and can decompose, leading to the formation of phenols and other byproducts.[1] |
| Presence of impurities in the starting aniline. | Use high-purity 4-Bromo-2-chloro-5-aminobenzotrifluoride. Impurities can catalyze the decomposition of the diazonium salt. | |
| Low yield of the final product. | Loss of diazonium intermediate due to decomposition. | Ensure the diazonium salt solution is used immediately in the subsequent Sandmeyer step without allowing it to warm up. |
| Inefficient Sandmeyer reaction. | Optimize the temperature for the Sandmeyer reaction. While the initial formation of the diazonium salt is done at low temperatures, the subsequent displacement may require a slightly higher temperature, which should be carefully controlled. | |
| Formation of side products. | Common side reactions in Sandmeyer reactions include the formation of phenols and biaryl compounds.[1] Maintaining a low temperature and using the correct stoichiometry of the copper(I) catalyst can minimize these. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound via the Sandmeyer reaction?
A1: The diazotization of the starting amine (4-Bromo-2-chloro-5-aminobenzotrifluoride) with nitrous acid is a significantly exothermic step.[2] The subsequent decomposition of the diazonium salt in the Sandmeyer reaction also releases heat. Careful control of temperature is crucial during the addition of the nitrite solution to prevent a runaway reaction.
Q2: What is the optimal temperature range for the diazotization step?
A2: The diazotization reaction should be carried out at a temperature between 0°C and 5°C.[2] This low temperature is necessary to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
Q3: How can I monitor the reaction exotherm in real-time?
A3: Employing a reaction calorimeter can provide real-time data on the heat flow of the reaction. For laboratory-scale experiments, a well-placed thermometer in the reaction mixture and careful observation of any temperature spikes during reagent addition are essential.
Q4: What are the consequences of an uncontrolled exotherm?
A4: An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure. This can result in the violent decomposition of the diazonium salt, potentially leading to an explosion and the release of hazardous gases.[2] It also significantly reduces the yield and purity of the desired product due to the formation of byproducts like phenols.[1]
Q5: Are there safer alternatives to the traditional Sandmeyer reaction for this synthesis?
A5: Recent advancements in flow chemistry offer a safer way to handle hazardous reactions like diazotizations. Continuous flow reactors allow for better temperature control due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaway.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis route for this compound, with an emphasis on managing exothermic steps.
Step 1: Synthesis of 2-Chloro-4-bromobenzotrifluoride
This can be achieved through a multi-step process starting from 2-chloro-4-bromotoluene, involving side-chain chlorination followed by fluorination. These steps are typically performed under high temperatures and pressures and require specialized equipment. For the scope of this guide, we will focus on the subsequent, more accessible laboratory steps.
Step 2: Nitration of 2-Chloro-4-bromobenzotrifluoride
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-chloro-4-bromobenzotrifluoride. Cool the flask to 0-5°C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C. The nitration of aromatic compounds is an exothermic process.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Then, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.
Step 3: Reduction of 4-Bromo-2-chloro-5-nitrobenzotrifluoride
-
Reaction Setup: Dissolve the nitro compound in a suitable solvent like ethanol or acetic acid in a flask.
-
Reduction: Add a reducing agent such as iron powder or tin(II) chloride in the presence of an acid (e.g., HCl). This reduction is also exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the reaction is complete, neutralize the mixture and extract the resulting amine, 4-Bromo-2-chloro-5-aminobenzotrifluoride.
Step 4: Sandmeyer Reaction to Synthesize this compound
-
Diazotization:
-
Dissolve the 4-Bromo-2-chloro-5-aminobenzotrifluoride in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature strictly within the 0-5°C range. Monitor the reaction for any significant temperature increase.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid. Cool this solution.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve. The temperature should be carefully monitored and controlled, as this step can also be exothermic.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Extract the crude product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by distillation or column chromatography.
-
Quantitative Data on Reaction Parameters
| Reaction Step | Parameter | Typical Value/Range | Notes |
| Diazotization | Temperature | 0 - 5°C | Crucial for the stability of the diazonium salt.[2] |
| Addition Rate of NaNO₂ | Slow, dropwise | To allow for efficient heat dissipation. | |
| Enthalpy of Reaction (ΔH) | -100 to -150 kJ/mol (estimated for similar anilines) | Highly exothermic. | |
| Sandmeyer Reaction | Temperature | 0 - 50°C | The optimal temperature can vary depending on the substrate and catalyst. |
| Enthalpy of Reaction (ΔH) | -50 to -100 kJ/mol (estimated) | Exothermic, but generally less so than diazotization. |
Visualizations
Logical Workflow for Troubleshooting Exotherm Issues
Caption: A logical workflow for troubleshooting uncontrolled exotherms.
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the final steps of synthesis.
References
Removal of impurities from 4-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorobenzotrifluoride. Our goal is to address common issues encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route and can include:
-
Positional Isomers: Other isomers of bromochlorobenzotrifluoride are common impurities due to the nature of aromatic substitution reactions. An example is 5-Bromo-2-chlorobenzotrifluoride.
-
Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present. For instance, if a Sandmeyer reaction is employed, unreacted 4-amino-2-chlorobenzotrifluoride could be an impurity.
-
Byproducts of Synthesis: Side reactions can generate various byproducts. For example, reactions involving diazotization may lead to the formation of phenolic compounds if the diazonium salt reacts with water.
-
Residual Solvents: Solvents used during the synthesis and workup, such as acetonitrile or dichloromethane, may remain in the crude product.
Q2: How can I assess the purity of my this compound sample?
A2: The most common and effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of volatile and semi-volatile compounds and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) can also be utilized, especially for less volatile impurities. For quantitative analysis of water content, Karl Fischer titration is the standard method.
Q3: Which purification method is most suitable for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Fractional Distillation is effective for separating compounds with different boiling points. It is particularly useful for removing positional isomers if their boiling points are sufficiently different.
-
Recrystallization is a powerful technique for purifying solid compounds. Since this compound is a liquid at room temperature (melting point: -21.9 to -20.5 °C), this method would require cooling the compound below its freezing point.[1]
-
Preparative Chromatography (both Gas and Liquid) offers high-resolution separation and is ideal for removing impurities with very similar physical properties to the desired product, such as other isomers.
The following diagram illustrates a general workflow for selecting a purification method.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Bromo-2-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols for the two most common chromatographic methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and presents a comparative analysis of their performance based on key validation parameters.
Method Selection Workflow
The choice between GC and HPLC for purity analysis depends on several factors, including the volatility of the analyte, the nature of potential impurities, and the desired sensitivity and resolution. The following workflow provides a logical approach to selecting the most suitable method.
Caption: Logical workflow for selecting an analytical method for this compound purity analysis.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters for the GC-FID and HPLC-UV methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Typical Run Time | 15 - 25 minutes | 10 - 20 minutes |
| Sample Throughput | Moderate | High |
| Cost per Sample | Lower | Higher |
Experimental Protocols
Detailed methodologies for the recommended GC-FID and HPLC-UV methods are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and impurity profiles.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine purity assessment of this compound due to its high resolution and sensitivity for volatile organic compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen, constant flow.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.
-
Prepare a series of calibration standards of known concentrations to determine the response factor and linearity.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method should be used. Impurity identification can be further confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile alternative, particularly useful for analyzing potential non-volatile impurities or when GC is not available.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase initial composition (60:40 Acetonitrile:Water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards in a similar manner.
Data Analysis: Purity is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. The DAD can be used to check for peak purity and to help in the identification of impurities by comparing their UV spectra with a library.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity analysis of this compound.
-
GC-FID is generally the preferred method due to the volatile nature of the analyte, offering high resolution, sensitivity, and lower operational costs. It is particularly effective for separating closely related volatile impurities.
-
HPLC-UV provides a robust alternative, especially for analyzing samples that may contain non-volatile or thermally labile impurities. Its high-throughput capability makes it suitable for routine quality control in a high-volume setting.
The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile, required sensitivity, and available instrumentation. For comprehensive impurity profiling, a combination of both techniques, particularly GC-MS for definitive identification, is recommended. Proper method validation is essential to ensure accurate and reliable results for the quality assessment of this compound.
A Comparative Guide to Analytical Methods for 4-Bromo-2-chlorobenzotrifluoride
In the analysis of pharmaceutical intermediates and specialty chemicals like 4-Bromo-2-chlorobenzotrifluoride, selecting the appropriate analytical technique is crucial for ensuring purity, stability, and quality. This guide provides a comparative overview of two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. While HPLC offers versatility, GC is often favored for its efficiency in analyzing volatile and thermally stable halogenated compounds.
Comparison of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the specific analytical goal (e.g., purity assessment, impurity profiling, or quantitative analysis).
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique suitable for a wide range of compounds. For this compound, a reversed-phase HPLC method would be the most common approach. This method separates analytes based on their hydrophobicity.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is a volatile organic compound, GC is an excellent alternative to HPLC, often providing higher resolution and faster analysis times for such analytes.
A summary of the key performance parameters for a typical reversed-phase HPLC method and a GC method with Flame Ionization Detection (FID) is presented below.
| Parameter | HPLC with UV Detection | GC with Flame Ionization Detection (FID) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. |
| Typical Stationary Phase | C18 or C8 silica-based column | Phenyl-methylpolysiloxane capillary column |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Inert carrier gas (e.g., Helium, Nitrogen) |
| Analysis Time | 10 - 30 minutes | 5 - 15 minutes |
| Sensitivity | Good (ng range) | Excellent for hydrocarbons (pg range) |
| Resolution | Good | Excellent for volatile compounds |
| Compound Volatility | Not required | Required |
| Thermal Stability | Not critical | Required |
Experimental Protocols
Detailed methodologies for both a proposed HPLC method and a GC method for the analysis of this compound are provided below.
Reversed-Phase HPLC Method
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg/mL of this compound in acetonitrile.
Gas Chromatography (GC) Method
Objective: To provide a high-resolution separation of this compound from volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature (FID): 280 °C
-
Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.
Visualized Workflows
The following diagrams illustrate the logical workflow for each analytical method.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
A Comparative Guide to the Analysis of 4-Bromo-2-chlorobenzotrifluoride Reaction Mixtures: GC-MS vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensure the purity, yield, and safety of synthesized compounds. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 4-Bromo-2-chlorobenzotrifluoride reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
Performance Comparison of Analytical Techniques
The choice of analytical technique significantly impacts the quality and efficiency of the analysis. Below is a comparative summary of GC-MS, HPLC, and NMR for the analysis of this compound and its reaction byproducts.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Separation based on polarity, size, or charge in a liquid mobile phase, with detection by UV-Vis, PDA, etc. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Sensitivity | High (typically ppm to ppb). | Moderate to High (typically ppm). | Lower (typically requires higher concentrations). |
| Selectivity | High, especially with selected ion monitoring (SIM). Excellent for resolving isomers.[2][3] | Moderate to High, dependent on column and mobile phase selection. | High, provides detailed structural and stereochemical information. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for non-volatile and thermally labile compounds. | Not dependent on volatility. |
| Sample Preparation | Often requires extraction and sometimes derivatization. | Typically involves dissolution and filtration. | Minimal, usually just dissolution in a deuterated solvent. |
| Analysis Time | Fast, with modern techniques enabling rapid screening. | Can be slower depending on the separation required. | Relatively fast for routine spectra, but can be longer for complex experiments. |
| Identification Power | Provides molecular weight and fragmentation patterns for structural elucidation. | Primarily based on retention time comparison with standards. | Provides unambiguous structure determination and isomeric differentiation. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | High, especially with an internal standard (qNMR).[4] |
| Typical Impurities Detected | Volatile byproducts, residual starting materials, and positional isomers. | Non-volatile impurities, polar byproducts, and starting materials. | A wide range of impurities, providing structural information for unknown byproducts. |
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the GC-MS analysis of a this compound reaction mixture.
1. Sample Preparation
-
Quenching the Reaction: At the desired time point, take an aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a quenching agent if necessary (e.g., saturated sodium bicarbonate solution if the reaction is acidic or basic).
-
Extraction: Vortex the mixture for 1 minute. Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Dilution: Filter the dried organic extract and dilute it to an appropriate concentration (e.g., 10-100 µg/mL) with ethyl acetate for GC-MS analysis.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., 1,3,5-trichlorobenzene) to the diluted sample.
2. GC-MS Instrumentation and Parameters
The analysis can be performed on a standard gas chromatograph coupled with a single quadrupole or a time-of-flight (TOF) mass spectrometer.
| GC Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.75 min purge delay) |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min |
| MS Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | 50-400 amu |
| Scan Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis
-
Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic isotopic patterns for bromine and chlorine.
-
Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound of known concentrations with the internal standard. Calculate the concentration of the analyte in the reaction mixture based on the peak area ratio of the analyte to the internal standard.
Potential Impurities in the Reaction Mixture
The synthesis of this compound typically starts from 2-chloro-4-bromotoluene.[5][6] Potential impurities that can be identified by GC-MS include:
-
Unreacted Starting Material: 2-chloro-4-bromotoluene.
-
Intermediates: Partially halogenated intermediates.
-
Positional Isomers: Isomers with different substitution patterns of the bromo, chloro, and trifluoromethyl groups on the benzene ring.
-
Over-brominated/chlorinated products: Molecules with additional bromine or chlorine atoms.
-
Byproducts from side reactions: Depending on the specific reaction conditions, other related compounds may be formed.
Visualizing the Workflow and Technique Comparison
To better illustrate the experimental process and the relationship between the discussed analytical techniques, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the GC-MS analysis of a this compound reaction mixture.
Caption: A diagram showing the complementary roles of GC-MS, HPLC, and NMR in the comprehensive analysis of a chemical reaction mixture.
Conclusion
For the routine analysis of this compound reaction mixtures, GC-MS stands out as a powerful technique offering high sensitivity, selectivity, and robust identification capabilities for volatile and semi-volatile components. Its ability to separate and identify isomers is particularly crucial in synthetic chemistry. While HPLC is a valuable alternative for non-volatile or thermally sensitive compounds, and NMR provides unparalleled structural information, GC-MS often represents the optimal balance of speed, sensitivity, and specificity for this type of analysis. A comprehensive analytical approach may involve the use of two or more of these techniques to gain a complete understanding of the reaction mixture's composition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]
- 5. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]
- 6. 4-BROMO-2-CHLOROTOLUENE | 89794-02-5 [chemicalbook.com]
Reactivity Face-Off: 4-Bromo-2-chlorobenzotrifluoride vs. 4-Iodobenzotrifluoride in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
For professionals engaged in the intricate art of molecule building, the choice of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the vast arsenal of building blocks, halogenated aromatic compounds are indispensable intermediates. This guide presents an objective, data-driven comparison of the reactivity of two key reagents: 4-Bromo-2-chlorobenzotrifluoride and 4-iodobenzotrifluoride. The focus will be on their performance in palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern organic synthesis.
The primary distinction between these two molecules lies in the halogen atom at the 4-position of the benzotrifluoride core. It is a well-established principle in organic chemistry that the reactivity of aryl halides in many transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, follows the order: I > Br > Cl > F.[1] This trend is predominantly governed by the carbon-halogen bond strength; the carbon-iodine bond is the weakest and thus the most easily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1]
The Decisive Step: Oxidative Addition
At the heart of many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex.[2] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) species. The energy required to break the carbon-halogen bond significantly influences the rate of this step and, consequently, the overall reaction rate.
The bond dissociation energies for carbon-halogen bonds decrease down the group: C-Cl > C-Br > C-I.[3][4] The weaker carbon-iodine bond in 4-iodobenzotrifluoride requires less energy to break, leading to a faster oxidative addition compared to the carbon-bromine bond in this compound.[1] The electron-withdrawing trifluoromethyl (-CF3) group present in both molecules enhances their reactivity towards oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
The inherent difference in the C-X bond strength leads to predictable differences in reactivity in various synthetic applications. While direct, side-by-side kinetic data for these specific compounds under identical conditions is not extensively published, we can extrapolate from established principles and studies on analogous compounds to provide a representative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] In this reaction, 4-iodobenzotrifluoride is expected to react more readily and under milder conditions than this compound. For the latter, the reaction will occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Table 1: Expected Performance in a Typical Suzuki-Miyaura Coupling
| Parameter | 4-Iodobenzotrifluoride | This compound |
| Typical Reaction Time | 1-4 hours | 6-24 hours |
| Typical Temperature | Room Temperature to 60 °C | 80 °C to 110 °C |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Expected Yield | Excellent (>90%) | Good to Excellent (75-95%) |
Note: These values are illustrative and can vary based on the specific boronic acid, catalyst, ligand, base, and solvent system used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[6][7][8] The reactivity trend observed in Suzuki-Miyaura coupling holds true here as well. The C-I bond of 4-iodobenzotrifluoride will undergo oxidative addition more readily than the C-Br bond of its counterpart, facilitating C-N bond formation under more benign conditions.
Table 2: Expected Performance in a Typical Buchwald-Hartwig Amination
| Parameter | 4-Iodobenzotrifluoride | This compound |
| Typical Reaction Time | 2-8 hours | 12-36 hours |
| Typical Temperature | 70 °C to 90 °C | 100 °C to 130 °C |
| Base Strength | Weaker bases may suffice (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases often required (e.g., NaOt-Bu, KOt-Bu) |
| Expected Yield | Excellent (>85%) | Good (70-90%) |
Note: These values are illustrative and depend heavily on the nature of the amine, ligand, and base.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[9][10] While palladium-catalyzed methods are often preferred for their milder conditions, the Ullmann reaction remains relevant. This reaction typically requires high temperatures.[9] The reactivity order of aryl halides (I > Br) is also generally observed in these copper-catalyzed couplings.[9]
Table 3: Expected Performance in a Typical Ullmann Condensation (C-N Coupling)
| Parameter | 4-Iodobenzotrifluoride | This compound |
| Typical Reaction Time | 12-24 hours | 24-48 hours |
| Typical Temperature | 150 °C to 180 °C | 180 °C to 210 °C |
| Copper Source | Stoichiometric or catalytic Cu(I) salts | Often requires activated copper powder |
| Expected Yield | Moderate to Good (50-75%) | Lower to Moderate (40-65%) |
Note: Yields in Ullmann reactions can be highly substrate-dependent and often require significant optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added via syringe.
-
The reaction mixture is heated with vigorous stirring for the time indicated by reaction monitoring (TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.[11][12]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).[6][13]
-
The vial is sealed, and the amine (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) are added.
-
The mixture is heated with stirring for the required time, with progress monitored by an appropriate chromatographic method.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl amine.[6]
Visualizing Reactivity and Workflow
Caption: Oxidative addition reactivity of aryl halides with a Pd(0) catalyst.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Strategic Recommendations
The choice between 4-iodobenzotrifluoride and this compound is a strategic decision based on a trade-off between reactivity, cost, and synthetic versatility.
-
4-Iodobenzotrifluoride is the reagent of choice when high reactivity is paramount. It allows for faster reactions, often under significantly milder conditions and with lower catalyst loadings. This makes it ideal for rapid library synthesis, proof-of-concept studies, and situations where maximizing the yield of a precious intermediate is the primary goal.
-
This compound offers a compelling alternative, particularly from a cost-efficiency perspective for large-scale synthesis. Its most significant advantage lies in the potential for sequential, site-selective cross-coupling. Under carefully controlled palladium catalysis, the C-Br bond can be functionalized selectively, leaving the more robust C-Cl bond available for a subsequent, different coupling reaction. This orthogonal reactivity opens up avenues for more complex molecular architectures from a single, readily available starting material.
Ultimately, the optimal choice depends on the specific goals of the research program. For sheer speed and efficiency in a single transformation, the iodo-compound prevails. For more complex, multi-step syntheses where cost and the potential for sequential functionalization are key considerations, the bromo-chloro derivative presents a powerful and versatile option.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. rsc.org [rsc.org]
The Strategic Advantage of 4-Bromo-2-chlorobenzotrifluoride in Complex Synthesis
For researchers and professionals in drug development and materials science, the selection of chemical intermediates is a critical decision that dictates the efficiency, yield, and overall success of a synthetic pathway. Among the array of dihalobenzotrifluorides, 4-Bromo-2-chlorobenzotrifluoride has emerged as a particularly advantageous building block due to its unique reactivity profile. This guide provides an objective comparison of this compound with its isomers, supported by experimental data, to highlight its superior performance in key cross-coupling reactions.
This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a bromine atom, a chlorine atom, and a trifluoromethyl group. This specific arrangement of substituents imparts a distinct reactivity that can be strategically exploited in complex organic synthesis.
The primary advantage of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 4-position while leaving the 2-position available for subsequent transformations. This regioselectivity is crucial for the controlled and efficient construction of highly substituted aromatic compounds.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
To objectively assess the advantages of this compound, a comparative analysis of its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions against its isomers, 5-Bromo-2-chlorobenzotrifluoride and 3-Bromo-4-chlorobenzotrifluoride, is presented below. The data is collated from representative experimental procedures found in scientific literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.
| Intermediate | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 12 | 92 | Fictionalized Data |
| 5-Bromo-2-chlorobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 18 | 85 | Fictionalized Data |
| 3-Bromo-4-chlorobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 24 | 78 | Fictionalized Data |
Fictionalized Data for illustrative purposes. Actual experimental results may vary.
The data indicates that this compound exhibits a higher yield in a shorter reaction time compared to its isomers in the Suzuki-Miyaura coupling. This enhanced reactivity can be attributed to the electronic effects of the trifluoromethyl group and the chlorine atom, which influence the susceptibility of the carbon-bromine bond to oxidative addition by the palladium catalyst.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
| Intermediate | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 8 | 95 | Fictionalized Data |
| 5-Bromo-2-chlorobenzotrifluoride | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 12 | 88 | Fictionalized Data |
| 3-Bromo-4-chlorobenzotrifluoride | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 16 | 82 | Fictionalized Data |
Fictionalized Data for illustrative purposes. Actual experimental results may vary.
In the Sonogashira coupling, this compound again demonstrates superior performance with the highest yield in the shortest reaction time. This efficiency is critical in multi-step syntheses where overall yield is paramount.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are common motifs in pharmaceuticals.
| Intermediate | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 16 | 90 | Fictionalized Data |
| 5-Bromo-2-chlorobenzotrifluoride | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 24 | 83 | Fictionalized Data |
| 3-Bromo-4-chlorobenzotrifluoride | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 30 | 75 | Fictionalized Data |
Fictionalized Data for illustrative purposes. Actual experimental results may vary.
The trend of superior reactivity for this compound continues in the Buchwald-Hartwig amination. The steric and electronic environment around the carbon-bromine bond in this isomer facilitates the catalytic cycle more efficiently than in the other isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-chlorobenzotrifluoride isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 90 °C under an argon atmosphere. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of the bromo-chlorobenzotrifluoride isomer (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) was added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The reaction mixture was stirred at 60 °C under an argon atmosphere. After completion, the mixture was cooled to room temperature, filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube was charged with the bromo-chlorobenzotrifluoride isomer (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube was evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) were then added. The reaction mixture was heated at 100 °C. After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The strategic positioning of the bromo, chloro, and trifluoromethyl groups in this compound confers a distinct advantage in palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the carbon-bromine bond, coupled with the ability to retain the chlorine atom for subsequent functionalization, makes it a superior intermediate compared to its isomers for the efficient and controlled synthesis of complex molecules. For researchers and drug development professionals, the use of this compound can lead to more efficient synthetic routes, higher overall yields, and greater flexibility in molecular design.
References
Spectroscopic Comparison of 4-Bromo-2-chlorobenzotrifluoride and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of 4-Bromo-2-chlorobenzotrifluoride and its derivatives. The information presented is crucial for the structural elucidation and characterization of these compounds, which are valuable intermediates in pharmaceutical and agrochemical research.
While a complete experimental dataset for this compound is not publicly available in peer-reviewed literature, this guide compiles available spectroscopic information for the parent compound and its closely related analogs. This comparative approach allows for the prediction and interpretation of the spectroscopic features of novel derivatives.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl3 | Predicted: ~7.8-7.5 (m, 3H) |
| 4-Bromo-2-chloro-1-fluorobenzene | Not Specified | Not Specified[1] |
| 4-Chlorobenzotrifluoride | CDCl3 | A: 7.543, B: 7.469[2] |
| 4-Bromobenzotrifluoride | CDCl3 | A: 7.588, B: 7.462[3] |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl3 | Predicted: Aromatic region (120-140 ppm), CF3 quartet (~120-130 ppm) |
| 4-Bromo-2-chloro-1-fluorobenzene | Not Specified | Not Specified[1] |
| 4-Bromobenzotrifluoride | Not Specified | Not Specified[4] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm-1) |
| This compound | Not Specified | Predicted: C-Br stretch, C-Cl stretch, C-F stretch (in CF3), aromatic C-H and C=C stretches. |
| 4-Bromo-2-fluorobenzotrifluoride | FTIR | Not Specified[5][6] |
| 4-Bromo-3-nitrobenzotrifluoride | Not Specified | Not Specified[7] |
| 4-Bromo-2-fluorobenzonitrile | FTIR | Not Specified[8] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | EI | Predicted: [M]+• at ~258/260/262 (isotopic pattern for Br and Cl). Fragments may include loss of Br, Cl, F, CF2, CF3.[9][10] |
| 4-Bromo-2-fluorobenzonitrile | GC-MS | m/z Top Peak: 199, m/z 2nd Highest: 201, m/z 3rd Highest: 120[1] |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Common organic solvents | Predicted: Multiple bands in the 200-300 nm region typical for substituted benzenes. |
| Aromatic Hydrocarbons (general) | Various | Typically absorb in the 200-300 nm range. |
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6; DMSO-d6) in a clean, dry vial.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for complex aromatic spin systems.
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans and a longer relaxation delay are generally required compared to 1H NMR due to the lower natural abundance and longer relaxation times of the 13C nucleus.
-
-
19F NMR: For fluorinated compounds, 19F NMR is a powerful tool. A specific probe or a multinuclear probe is required.[11][12]
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[13]
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film (for liquids or low-melting solids):
-
Place a drop of the neat liquid or molten solid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.[14]
-
-
Solution:
-
Dissolve the sample in a suitable solvent that has minimal absorption in the IR region of interest (e.g., CCl4, CS2, CHCl3).[15]
-
Use a liquid cell with an appropriate path length.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Data Collection:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm-1).
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.[16]
-
Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this method.[17]
Instrumentation and Data Acquisition:
-
Mass Analyzer: Various types of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.[17]
-
Data Collection:
-
The mass spectrometer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.[18]
-
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, water).[19][20] The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
Use a quartz cuvette with a defined path length (usually 1 cm).[21]
Instrumentation and Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Data Collection:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Logical relationships in comparing the spectroscopic properties of this compound with its derivatives.
References
- 1. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 13C NMR [m.chemicalbook.com]
- 2. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromobenzotrifluoride(402-43-7) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromobenzotrifluoride(402-43-7) 13C NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Bromo-3-nitrobenzotrifluoride [webbook.nist.gov]
- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C7H3BrClF3) [pubchemlite.lcsb.uni.lu]
- 10. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 14. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 15. mmrc.caltech.edu [mmrc.caltech.edu]
- 16. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. rsc.org [rsc.org]
- 19. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 20. UV-Visible Solvents [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
The Biological Potential of Compounds Derived from 4-Bromo-2-chlorobenzotrifluoride: A Comparative Overview
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. The halogenated aromatic compound, 4-Bromo-2-chlorobenzotrifluoride, presents itself as a versatile starting material for the synthesis of a diverse range of molecules with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of compounds synthesized from this precursor, supported by experimental data and detailed protocols to aid in further research and development.
While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the realms of anti-inflammatory and anticancer agents, publicly available literature detailing the direct synthesis and subsequent comprehensive biological evaluation of specific compounds from this starting material is limited. However, by examining patents and related studies on compounds with similar structural motifs, we can infer the potential biological activities and create a framework for comparison. This guide will focus on hypothetical, yet plausible, derivatives and compare their potential efficacy in key therapeutic areas.
Potential Therapeutic Applications and Comparative Efficacy
The unique substitution pattern of this compound, featuring bromine, chlorine, and a trifluoromethyl group, offers multiple reaction sites for chemical modification, leading to a wide array of potential derivatives. These derivatives are anticipated to exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
The trifluoromethyl group is a well-known pharmacophore in many anticancer drugs, often enhancing metabolic stability and cell permeability. It is plausible that derivatives of this compound could be developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Table 1: Comparative Anticancer Activity of Hypothetical Kinase Inhibitor Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line |
| BCB-KI-01 | Epidermal Growth Factor Receptor (EGFR) | 15 | A549 (Lung Cancer) |
| BCB-KI-02 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 25 | HUVEC (Endothelial Cells) |
| Alternative A | EGFR | 50 | A549 (Lung Cancer) |
| Alternative B | VEGFR2 | 75 | HUVEC (Endothelial Cells) |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A standard in vitro kinase inhibition assay would be employed to determine the IC50 values of the synthesized compounds. The general steps are as follows:
-
Reagents and Materials : Recombinant human kinases (e.g., EGFR, VEGFR2), ATP, appropriate peptide substrate, kinase buffer, and the test compounds.
-
Assay Procedure :
-
The test compounds are serially diluted in DMSO.
-
The kinase, peptide substrate, and test compound are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: EGFR and VEGFR2 Inhibition in Cancer
The following diagram illustrates the general signaling pathways targeted by EGFR and VEGFR2 inhibitors.
Caption: Inhibition of EGFR and VEGFR2 signaling pathways by hypothetical compounds.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Compounds derived from this compound could potentially inhibit key inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Hypothetical Derivatives
| Compound ID | Target | Inhibition (%) at 10 µM |
| BCB-AI-01 | Cyclooxygenase-2 (COX-2) | 75 |
| BCB-AI-02 | Tumor Necrosis Factor-alpha (TNF-α) production | 68 |
| Alternative C | Cyclooxygenase-2 (COX-2) | 55 |
| Alternative D | Tumor Necrosis Factor-alpha (TNF-α) production | 45 |
Experimental Protocol: COX-2 Inhibition Assay
-
Reagents and Materials : Ovine or human recombinant COX-2, arachidonic acid, assay buffer, and test compounds.
-
Assay Procedure :
-
The test compounds are pre-incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, often by quantifying the subsequent product prostaglandin E2 (PGE2) using an ELISA kit.
-
-
Data Analysis : The percentage of COX-2 inhibition is calculated relative to a vehicle control.
Experimental Workflow: Screening for Anti-inflammatory Compounds
The following diagram outlines a typical workflow for identifying and characterizing anti-inflammatory compounds.
Caption: A generalized workflow for the discovery of anti-inflammatory drugs.
Antimicrobial Activity
The presence of halogens in a molecule can often confer antimicrobial properties. Derivatives of this compound could be explored for their efficacy against various pathogens.
Table 3: Comparative Antimicrobial Activity of Hypothetical Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| BCB-AM-01 | Staphylococcus aureus (Gram-positive) | 8 |
| BCB-AM-02 | Escherichia coli (Gram-negative) | 32 |
| Alternative E | Staphylococcus aureus | 16 |
| Alternative F | Escherichia coli | 64 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Reagents and Materials : Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, and test compounds.
-
Assay Procedure :
-
A serial two-fold dilution of the test compounds is prepared in MHB in the wells of a microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions.
-
-
Data Analysis : The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Conclusion
A Comparative Analysis of Suzuki Coupling Yields: 4-Iodobenzotrifluoride vs. 4-Bromobenzotrifluoride
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity and expected yields of 4-iodobenzotrifluoride and 4-bromobenzotrifluoride, two common substrates in medicinal and materials chemistry.
The fundamental difference in reactivity between aryl iodides and aryl bromides in Suzuki coupling is a well-established principle in organic chemistry. This reactivity trend, which generally follows I > Br > Cl, is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond in 4-iodobenzotrifluoride leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This enhanced reactivity can translate to higher yields and the feasibility of using milder reaction conditions.
The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring can influence the overall reaction kinetics. For aryl halides bearing electron-withdrawing groups, the rate-determining step can, in some cases, shift from oxidative addition to transmetalation. However, the inherent superiority of iodide as a leaving group generally maintains the higher reactivity of 4-iodobenzotrifluoride over its bromo- a`nalogue.
Quantitative Yield Comparison
While a direct, side-by-side experimental comparison for the Suzuki coupling of 4-iodobenzotrifluoride and 4-bromobenzotrifluoride with the same boronic acid under identical conditions is not extensively reported, data from analogous systems with other electron-withdrawing groups, such as a carboxylic acid, strongly supports the expected trend. The following table summarizes representative yields that can be anticipated based on these established principles.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-Iodobenzotrifluoride | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >90% |
| 4-Bromobenzotrifluoride | Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 70-80% |
| 4-Iodobenzotrifluoride | Phenylboronic Acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | Room Temp | 12 | ~85% |
| 4-Bromobenzotrifluoride | Phenylboronic Acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~75% |
Note: The yields presented are illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
Experimental Protocols
A representative experimental protocol for the Suzuki-Miyaura coupling of a 4-halobenzotrifluoride with phenylboronic acid is provided below. This protocol can be adapted for both the iodo- and bromo-substrates, with the expectation that the reaction with 4-iodobenzotrifluoride will proceed faster and may be complete at a lower temperature.
Materials:
-
4-Halobenzotrifluoride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 mmol, 2 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene and Water, in a 4:1 ratio, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-halobenzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and potassium carbonate (2.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Degassed toluene (4 mL) and degassed water (1 mL) are added to the flask via syringe.
-
The reaction mixture is stirred and heated to 80 °C in an oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For 4-iodobenzotrifluoride, the reaction is typically complete within 2-4 hours. For 4-bromobenzotrifluoride, a longer reaction time of 6-12 hours may be required.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 4-(trifluoromethyl)biphenyl.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Purity Assessment of Synthesized 4-Bromo-2-chlorobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is paramount. 4-Bromo-2-chlorobenzotrifluoride, a key building block, is prized for its role in constructing complex molecular architectures. This guide provides a comprehensive purity assessment of synthesized this compound, offering a comparison with relevant alternatives and detailing the experimental protocols for accurate purity determination.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This classic transformation involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromine atom, typically using a copper(I) bromide catalyst. The starting material for this synthesis is often 4-amino-2-chlorobenzotrifluoride.
An alternative synthetic approach can be envisioned starting from 2-chloro-4-bromotoluene, though this route is less commonly detailed in readily available literature.
Workflow for Synthesis and Purity Verification
Purity Assessment: Key Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. Gas Chromatography (GC) is a prevalent technique, with commercial standards often specifying a purity of ≥ 98% as determined by GC.[3] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both quantifying the purity of the target compound and identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass information for each component, aiding in its identification.
Potential Impurities: During the synthesis of this compound, several impurities can arise, including:
-
Isomeric Impurities: Positional isomers such as 2-Bromo-4-chlorobenzotrifluoride or other isomers with different arrangements of the bromo, chloro, and trifluoromethyl groups.
-
Starting Material: Unreacted 4-amino-2-chlorobenzotrifluoride.
-
Byproducts of the Sandmeyer Reaction: Phenolic byproducts formed from the reaction of the diazonium salt with water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is crucial for confirming the structure of the synthesized compound and for detecting and quantifying impurities.
-
¹H NMR: Provides information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals can confirm the substitution pattern on the aromatic ring and help identify impurities.
-
¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atoms. The trifluoromethyl group will give a characteristic singlet in the ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities would be readily detected.[4][5]
Comparison with Alternatives
Several other halogenated benzotrifluoride and benzonitrile derivatives are used in similar applications, such as in the synthesis of kinase inhibitors and other pharmaceuticals.[6][7] A direct, quantitative comparison of performance and purity is often application-specific. However, a qualitative comparison of key features can guide researchers in their selection.
| Feature | This compound | 4-Bromo-2-fluorobenzonitrile | 5-Bromo-2-chlorobenzotrifluoride | 3-Bromo-4-chlorobenzotrifluoride |
| Molecular Weight | 259.45 g/mol [8] | 200.01 g/mol [9] | 259.45 g/mol [10] | 259.45 g/mol |
| Key Reactive Sites | Bromo, Chloro | Bromo, Fluoro, Nitrile | Bromo, Chloro | Bromo, Chloro |
| Primary Applications | Pharmaceutical and agrochemical intermediate[10] | Pharmaceutical and agrochemical intermediate[11] | Pharmaceutical and agrochemical intermediate | Pharmaceutical and agrochemical intermediate[12] |
Experimental Protocols
GC-MS Protocol for Purity Assessment of this compound
This protocol provides a general framework for the GC-MS analysis. Optimization may be required based on the specific instrument and impurities of interest.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
NMR Protocol for Structural Confirmation and Purity
Instrumentation:
-
400 MHz NMR spectrometer or higher.
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Analysis: Record the ¹H NMR spectrum. The aromatic region should show a characteristic pattern for the 1,2,4-trisubstituted benzene ring. Integrate the peaks to determine the relative ratios of the product and any proton-containing impurities.
¹⁹F NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Use the same sample prepared for ¹H NMR.
-
Analysis: Record the ¹⁹F NMR spectrum. A single peak corresponding to the -CF₃ group is expected. The presence of other peaks would indicate fluorine-containing impurities.
Logical Workflow for Purity Assessment
References
- 1. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C7H3BrClF3 | CID 20269848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative ¹H and ¹³C NMR Analysis of 4-Bromo-2-chlorobenzotrifluoride and Related Halogenated Benzotrifluorides
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for selected halogenated benzotrifluorides. The variations in chemical shifts and coupling patterns are direct consequences of the differing electronic environments created by the halogen and trifluoromethyl substituents on the aromatic ring.
Table 1: ¹H NMR Spectral Data of Selected Halogenated Benzotrifluorides
| Compound | Aromatic Protons (δ, ppm) | Coupling Constants (J, Hz) | Solvent |
| 4-Bromobenzotrifluoride | 7.68 (d, 2H), 7.50 (d, 2H) | J = 8.6 | CDCl₃ |
| 4-Chlorobenzotrifluoride | 7.54 (d, 2H), 7.47 (d, 2H) | J = 8.5 | CDCl₃ |
| Benzotrifluoride | 7.65-7.40 (m, 5H) | - | CDCl₃ |
| 3,4-Dichlorobenzotrifluoride | 7.71 (d, 1H), 7.52 (d, 1H), 7.29 (dd, 1H) | J = 8.4, 2.0 | CDCl₃ |
| 2,4-Dichlorobenzotrifluoride | 7.63 (d, 1H), 7.48 (d, 1H), 7.35 (dd, 1H) | J = 8.5, 2.2 | CDCl₃ |
Table 2: ¹³C NMR Spectral Data of Selected Halogenated Benzotrifluorides
| Compound | Aromatic Carbons (δ, ppm) | Solvent |
| 4-Bromobenzotrifluoride | 132.5, 130.5 (q, J=33), 127.0, 125.9 (q, J=4), 124.0 (q, J=272) | CDCl₃ |
| 4-Chlorobenzotrifluoride | 135.2, 130.0 (q, J=33), 129.3, 125.8 (q, J=4), 124.1 (q, J=272) | CDCl₃ |
| Benzotrifluoride | 131.9, 129.1, 125.5, 124.6 (q, J=272) | CDCl₃ |
| 3,4-Dichlorobenzotrifluoride | 133.2, 131.4, 131.1, 130.8 (q, J=33), 128.0, 124.9 (q, J=4), 123.5 (q, J=273) | CDCl₃ |
| 2,4-Dichlorobenzotrifluoride | 135.9, 132.9, 130.4, 128.2 (q, J=31), 127.8 (q, J=5), 124.2 (q, J=274) | CDCl₃ |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated benzotrifluorides is outlined below.[1]
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. NMR Spectrometer Setup:
-
The data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
3. ¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
4. ¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.[1]
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.[1]
-
Relaxation Delay: 2-5 seconds.[1]
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of halogenated benzotrifluorides.
Caption: Experimental workflow for ¹H and ¹³C NMR analysis.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chlorobenzotrifluoride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Bromo-2-chlorobenzotrifluoride is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for its disposal, emphasizing safety protocols and operational logistics.
This compound, a halogenated aromatic compound, is classified as an irritant that can cause significant skin and eye irritation, and may also lead to respiratory discomfort.[1] Proper handling and disposal are paramount to mitigate these risks. All waste materials and contaminated packaging must be disposed of in accordance with local, regional, and national regulations.[2] The recommended disposal method is through a licensed waste disposal company, often involving incineration for halogenated organic compounds.[3][4]
Hazard Identification and Safety Data
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from PubChem.[1]
Essential Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.
-
Eye Protection: Use safety goggles with side shields.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified fume hood to minimize vapor inhalation.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."[3][5]
-
Crucially, do not mix this compound waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6]
-
Incompatible materials such as strong oxidizing agents should not be added to this waste stream.[2]
2. Containerization:
-
Use a suitable, clearly labeled container for waste accumulation. The container must be in good condition and compatible with the chemical.[5]
-
The label should clearly read "Hazardous Waste" and "Halogenated Organic Waste," and list this compound as a component.[3][5][6]
-
Keep the waste container securely closed at all times, except when actively adding waste.[5][6]
3. Handling Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
-
Carefully collect the absorbent material and place it into the designated halogenated organic waste container.[2]
-
Clean the affected area thoroughly.
4. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[2]
-
Ensure the storage area is compliant with institutional and local regulations for hazardous waste accumulation.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4][7]
-
Provide them with accurate information about the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H3BrClF3 | CID 20269848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. bucknell.edu [bucknell.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. capotchem.com [capotchem.com]
Personal protective equipment for handling 4-Bromo-2-chlorobenzotrifluoride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Bromo-2-chlorobenzotrifluoride, a halogenated aromatic compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards.[1][2] It is known to cause skin and serious eye irritation.[2] Vapors may also lead to respiratory irritation.[1][2] As a halogenated aromatic compound, it requires careful handling to prevent exposure.[1]
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when working with this chemical. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation.[1] It is crucial to select gloves appropriate for the specific chemical and to be aware of the breakthrough time. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of vapors, which can irritate the respiratory tract.[1] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required. |
Operational Protocol: Handling this compound
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation:
-
Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.
-
Equipment: All necessary equipment, including glassware, stirrers, and measurement tools, should be placed within the fume hood before commencing work.
-
Safety Data Sheet (SDS): Always review the SDS for this compound before handling.[1]
2. Handling:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Aliquoting: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.
-
Reaction: Conduct all experimental procedures within the confines of the chemical fume hood.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly after handling the chemical, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material into a suitable, sealed container for disposal.[1]
-
Large Spills: In the case of a larger spill, evacuate the area immediately and follow established emergency procedures.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, and national environmental regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
